4-Iodobenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSRKZBOIVBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458761 | |
| Record name | 4-iodobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21304-38-1 | |
| Record name | 4-iodobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iodobenzene-1,2-diamine (CAS No: 21304-38-1), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials. This document details its structural and physicochemical characteristics, spectral data, established experimental protocols for its synthesis and derivatization, and its applications in medicinal chemistry.
Core Chemical and Physical Properties
This compound, also known as 4-iodo-o-phenylenediamine, is a substituted aromatic amine. The presence of two adjacent amino groups and an iodine atom on the benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and for use in cross-coupling reactions.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [1][2][3] |
| CAS Number | 21304-38-1 | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 73-77 °C | [4] |
| Solubility | Slightly soluble in water. | [4] |
| Storage | Store at 4°C, protected from light. | [2] |
| Synonyms | 4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene, 4-Iodo-1,2-diaminobenzene | [4] |
Spectral Properties
Detailed experimental spectra for this compound are not widely published. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing iodo group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | ~6.8-7.0 | d | Ortho to two amino groups, expected to be the most upfield. |
| H-5 | ~7.0-7.2 | dd | Ortho to the iodo group and meta to one amino group. |
| H-6 | ~6.5-6.7 | d | Ortho to one amino group and meta to the iodo group. |
| -NH₂ | ~3.5-4.5 | br s | Broad singlet, typical for amino protons; position is solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1 | ~135-140 | Attached to an amino group and adjacent to another. |
| C-2 | ~138-143 | Attached to an amino group and adjacent to another. |
| C-3 | ~115-120 | Influenced by two adjacent amino groups. |
| C-4 | ~85-95 | Directly attached to the heavy iodine atom, causing a significant upfield shift. |
| C-5 | ~125-130 | Meta to both amino groups and ortho to the iodo group. |
| C-6 | ~118-123 | Ortho to one amino group and meta to the iodo group. |
Predicted IR Spectral Data
The infrared spectrum will be characterized by the vibrational modes of the amino groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic ring |
| 1650-1580 | N-H bend | Primary amine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
| ~800-600 | C-I stretch | Aryl iodide |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of aryl iodides is through the iodination of an activated aromatic ring. The following is a representative protocol for the direct iodination of 1,2-phenylenediamine.
Reaction: Direct iodination of o-phenylenediamine.
Reagents and Materials:
-
o-Phenylenediamine
-
Iodic acid (HIO₃)
-
Acetic acid
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Sodium sulfite (Na₂SO₃)
-
Ice-water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.[5]
-
Cool the stirred mixture in an ice bath to approximately 5°C.[5]
-
Slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.[5]
-
After the addition is complete, stir the reaction mixture in the ice-water bath for one hour, followed by one hour at room temperature.[5]
-
Gently heat the mixture to 45-50°C for two hours, then continue stirring overnight at room temperature.[5]
-
Pour the reaction mixture into a beaker of ice-water containing dissolved sodium sulfite to quench any unreacted iodine species.[5]
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Synthetic workflow for this compound.
Synthesis of 2-Substituted-5-iodobenzimidazoles
This compound is a key precursor for synthesizing 5-iodobenzimidazoles, which are important scaffolds in medicinal chemistry. The following is a general protocol for their synthesis.
Reaction: Condensation of this compound with an aldehyde.
Reagents and Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Catalyst (e.g., p-toluenesulfonic acid, nano-Fe₂O₃, or an oxidizing agent like iodobenzene diacetate)[6][7]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)[7]
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of the chosen catalyst.[7]
-
Heat the reaction mixture to reflux for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5-iodobenzimidazole.
Caption: General synthesis of 2-substituted-5-iodobenzimidazoles.
Reactivity and Applications
The chemical reactivity of this compound is dominated by its two main functional groups:
-
1,2-Diamine Moiety: The two adjacent amino groups readily undergo condensation reactions with aldehydes, carboxylic acids, and their derivatives to form the benzimidazole ring system.[7][8] This is a cornerstone of its utility in medicinal chemistry, as the benzimidazole core is present in numerous FDA-approved drugs.
-
Aryl Iodide Moiety: The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 5-position of the benzimidazole ring, enabling the synthesis of large libraries of compounds for drug discovery.
Its use has been noted in proteomics research, likely as a building block for creating chemical probes or affinity labels, where the benzimidazole portion can act as a ligand for biomolecules and the iodo-group allows for further functionalization or attachment to a solid support.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place, and protect from light to prevent degradation.[2]
This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, consulting the primary literature is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides [mdpi.com]
Synthesis of 4-Iodobenzene-1,2-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Iodobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and materials science.
Core Synthesis Strategy
The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the regioselective iodination of a commercially available starting material, followed by the reduction of a nitro group to form the desired diamine.
A primary route commences with the iodination of p-nitroaniline to yield 4-iodo-2-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group into an amine, affording the final product, this compound.
Experimental Protocols and Data
Step 1: Synthesis of 4-Iodo-2-nitroaniline from p-Nitroaniline
The synthesis of the key intermediate, 4-iodo-2-nitroaniline, is achieved through the direct iodination of p-nitroaniline using iodine monochloride in glacial acetic acid.
Reaction Scheme:
Figure 1: Synthesis of 4-Iodo-2-nitroaniline.
Experimental Protocol:
Two similar procedures have been reported for this transformation:
Method A: A solution of iodine monochloride (23.54 g) in acetic acid (50 ml) is added dropwise over one hour to a stirred solution of p-nitroaniline (20 g).[1] The mixture is stirred for an additional hour. The reaction mixture is then poured into water (1 liter), and the precipitated yellow solid is collected and dried to yield 4-iodo-2-nitroaniline.[1]
Method B: 10 g of 4-nitroaniline is dissolved in the minimum amount of cold glacial acetic acid.[2] A solution of 17.8 g of iodine chloride dissolved in acetic acid is added slowly with continuous stirring. The reaction mixture is allowed to stand for one hour and then poured into 1 liter of boiling water.[2] After boiling for a few minutes, the solution is filtered. Upon cooling, the filtrate yields long yellow needles of 2-iodo-4-nitroaniline.[2]
Quantitative Data Summary for Step 1:
| Parameter | Method A | Method B |
| Starting Material | p-Nitroaniline | p-Nitroaniline |
| Reagents | Iodine monochloride, Acetic acid | Iodine chloride, Acetic acid |
| Reaction Time | 2 hours | > 1 hour |
| Product | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline |
| Yield | Not explicitly stated | Not explicitly stated |
| Melting Point | 90°-95° C[1] | 105° C[2] |
Step 2: Synthesis of this compound by Reduction of 4-Iodo-2-nitroaniline
The final step involves the reduction of the nitro group of 4-iodo-2-nitroaniline to an amine group. Catalytic hydrogenation is a common and effective method for this transformation.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Experimental Protocol (Adapted from a similar reduction):
A suitable protocol for this reduction can be adapted from the selective hydrogenation of 1-iodo-4-nitrobenzene.[3][4]
In a batch reactor, 4-iodo-2-nitroaniline would be dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. A heterogeneous catalyst, such as Raney Cobalt or Platinum-Vanadium on carbon (Pt-V/C), is added to the solution. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data Summary for the Reduction of a Related Compound (1-iodo-4-nitrobenzene):
| Parameter | Raney Co Catalyst |
| Starting Material | 1-Iodo-4-nitrobenzene |
| Catalyst | Raney Cobalt |
| Solvent | THF/H₂O |
| Temperature | 80 °C (in continuous flow) |
| Pressure | 85 bar (in continuous flow) |
| Product | 4-Iodoaniline |
| Yield | up to 90%[4] |
It is important to note that the iodine substituent is susceptible to hydro-deiodination, leading to the formation of aniline as a byproduct.[3][4] Careful selection of the catalyst and optimization of reaction conditions are crucial to maximize the yield of the desired 4-iodoaniline product.
Logical Workflow for Synthesis
The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product.
Figure 3: Overall synthesis workflow.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental nuances and to optimize the described procedures for their specific laboratory conditions and scale.
References
A Comprehensive Technical Guide to the Physical Characteristics of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical characteristics of 4-Iodobenzene-1,2-diamine, a compound of interest in various research and development applications. This document compiles available data on its physical properties, outlines detailed experimental protocols for their determination, and includes logical workflow diagrams to illustrate these processes.
Core Physical Properties
This compound is a substituted aromatic amine. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [2][3] |
| Melting Point | 73-77 °C | [4] |
| Boiling Point | Data not readily available | |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in water. | [4] |
| Storage | Store at 4°C, protected from light. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its primary physical characteristics are outlined below. These protocols are based on established chemical principles and analogous procedures found in the literature.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the iodination of aniline derivatives.[6] This procedure involves the direct iodination of 1,2-diaminobenzene.
Materials:
-
1,2-Diaminobenzene
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Sodium bisulfite (optional)
-
Reaction flask, magnetic stirrer, filtration apparatus, recrystallization apparatus
Procedure:
-
In a reaction flask, dissolve 1,2-diaminobenzene and sodium bicarbonate in deionized water with stirring.
-
Slowly add elemental iodine to the stirring solution.
-
Continue stirring for 20-30 minutes after the addition is complete.
-
If the solution remains yellow, add a small amount of sodium bisulfite to decolorize it.
-
Collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the this compound sample is completely dry and in powdered form.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point of the sample.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is a fundamental physical characteristic.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Test tubes
-
Vortex mixer or stirring rods
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.
-
Add a small volume (e.g., 1 mL) of a single solvent to each test tube.
-
Agitate each tube vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.
-
If some solid remains, the compound is "partially soluble" or "sparingly soluble."
-
If the solid appears unchanged, it is "insoluble."
-
This process can be repeated with gentle heating to assess temperature effects on solubility.
References
An In-depth Technical Guide to 4-Iodobenzene-1,2-diamine (CAS: 21304-38-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzene-1,2-diamine, a key building block in synthetic organic chemistry, particularly in the development of novel benzimidazole-based therapeutic agents. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications and biological significance.
Core Physicochemical Properties
This compound is a substituted aromatic diamine that serves as a versatile precursor in various chemical syntheses. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21304-38-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇IN₂ | [1][2][3][4][5] |
| Molecular Weight | 234.04 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 339 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Density | 2.016 g/cm³ | [1] |
| Storage | Store at 4°C, protected from light. | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns (doublets and doublet of doublets) in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts will be influenced by the presence of the iodo and amino substituents. The amine protons will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect. The carbons attached to the amino groups will be deshielded.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption peaks include:
-
N-H stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region.
-
C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ range.
-
C-H aromatic stretching: Signals above 3000 cm⁻¹.
-
C-I stretching: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS):
Electron impact mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z 234. The fragmentation pattern will likely involve the loss of iodine and subsequent fragmentation of the aromatic ring, providing further structural confirmation.
Synthesis and Purification
The synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor. A common and effective method involves the reduction of 4-iodo-2-nitroaniline or 3,4-dinitroiodobenzene.
Experimental Protocol: Synthesis via Reduction of 4-iodo-2-nitroaniline
This protocol outlines a general procedure for the reduction of a nitro group on an aromatic ring to an amine, which is a standard transformation in organic synthesis.
Materials:
-
4-iodo-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol or Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-iodo-2-nitroaniline in ethanol or a mixture of ethanol and water.
-
Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic.
-
The resulting mixture is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Caption: Synthetic route to this compound.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexane)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Caption: General workflow for recrystallization.
Applications in Drug Development and Research
The primary application of this compound is as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. The presence of the iodine atom in this compound offers several advantages:
-
Site for further functionalization: The carbon-iodine bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents and build molecular complexity.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of radiolabeled probes for imaging studies such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[6] This is particularly valuable in oncology for tumor imaging and in neuroscience for receptor mapping.
Experimental Protocol: Synthesis of 5-Iodobenzimidazole
This protocol describes a general method for the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
A catalyst (e.g., ammonium chloride, p-toluenesulfonic acid)
-
A suitable solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aldehyde in a suitable solvent.
-
Add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 5-iodobenzimidazole derivative.
Caption: Synthesis of 5-iodobenzimidazoles.
Biological Activity and Significance
While there is limited direct research on the biological activity of this compound itself, its importance lies in the pharmacological properties of the benzimidazole derivatives synthesized from it. Benzimidazoles are known to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer properties by targeting various cellular pathways, including microtubule polymerization, topoisomerase inhibition, and kinase signaling. The ability to functionalize the iodo-substituted benzimidazole allows for the optimization of these activities.[7][8][9][10]
-
Antimicrobial Activity: Benzimidazole-containing compounds have been investigated for their antibacterial and antifungal properties.[11]
-
Anxiolytic Activity: Certain benzimidazole derivatives have demonstrated potential as anti-anxiety agents.[12]
The cytotoxicity of substituted phenylenediamines has been a subject of study, with some derivatives showing toxicity to various cell lines.[13] This highlights the importance of careful structural modification and toxicological evaluation in the development of new therapeutic agents based on this scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles. Its unique structural features, particularly the presence of an iodine atom, provide a strategic handle for further chemical modifications and for the introduction of radioisotopes. This makes it a compound of significant interest for researchers and professionals in drug discovery and development, particularly in the fields of oncology, neurology, and infectious diseases. Further exploration of the biological activities of novel compounds derived from this compound is a promising avenue for the discovery of new therapeutic agents.
References
- 1. Cas 21304-38-1,1,2-BENZENEDIAMINE, 4-IODO- | lookchem [lookchem.com]
- 2. 21304-38-1 this compound AKSci W4431 [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. China this compound | 21304-38-1 supplier [chemnet.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-Iodobenzene-1,2-diamine. The document details the expected analytical data based on established principles of spectroscopy and provides standardized experimental protocols for its synthesis and characterization.
Compound Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 21304-38-1[4]
-
Molecular Formula: C₆H₇IN₂[4]
-
Molecular Weight: 234.04 g/mol [4]
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Iodo-o-phenylenediamine | [2][3] |
| CAS Number | 21304-38-1 | [4] |
| Molecular Formula | C₆H₇IN₂ | [4] |
| Molecular Weight | 234.04 g/mol | [4] |
| Monoisotopic Mass | 233.9654 Da | [5] |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
2.1. ¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | m | 3H | Aromatic Protons (H-3, H-5, H-6) |
| ~ 3.5 - 4.5 | br s | 4H | Amine Protons (-NH₂) |
2.2. ¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-1, C-2 (Carbon atoms attached to -NH₂) |
| ~ 120 - 135 | C-3, C-5, C-6 (Aromatic CH) |
| ~ 85 - 95 | C-4 (Carbon atom attached to -I) |
2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Medium | C=C Stretch (Aromatic Ring) |
| 1600 - 1500 | Medium | N-H Bend (Amine) |
| 850 - 800 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~ 500 | Weak | C-I Stretch |
2.4. Mass Spectrometry (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 234 | High | [M]⁺ (Molecular Ion) |
| 127 | Medium | [I]⁺ |
| 107 | Medium | [M - I]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
3.1. Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a corresponding dinitro or nitro-amino precursor. A common method for the introduction of an iodine atom to an aromatic ring is through a Sandmeyer-type reaction.
Protocol:
-
Diazotization of 4-Nitro-1,2-phenylenediamine:
-
Dissolve 4-nitro-1,2-phenylenediamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases.
-
-
Reduction of the Nitro Group:
-
Isolate the crude 4-iodo-1-nitro-2-aminobenzene.
-
Dissolve the isolated product in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).
-
Heat the reaction mixture under reflux until the reduction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
3.2. Spectroscopic and Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of approximately -1 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
-
Crystallography (for single crystal X-ray diffraction):
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Visualizations
Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.
Caption: 2D chemical structure of this compound highlighting key functional groups.
References
A Technical Guide to 4-Iodobenzene-1,2-diamine: Properties and Applications
Introduction: 4-Iodobenzene-1,2-diamine is an organic chemical compound that serves as a valuable intermediate and building block in various synthetic applications. Its structure, featuring an iodinated benzene ring with two adjacent amine groups, makes it a versatile reagent in the development of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its molecular properties, a conceptual framework for its synthesis and analysis, and its potential applications in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis, while other computational data provide insights into its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Molecular Weight | 234.04 g/mol | [1][2] |
| Molecular Formula | C₆H₇IN₂ | [1][2][3] |
| CAS Number | 21304-38-1 | [1][2][3] |
| Synonyms | 4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene | [2][3] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [2] |
| LogP (octanol-water partition coefficient) | 1.4556 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 0 | [2] |
Conceptual Experimental Workflow: Synthesis and Analysis
While a specific, detailed protocol for the synthesis of this compound is not provided in the cited literature, a general workflow for the synthesis, purification, and analysis of such an organic compound can be conceptualized. This process typically involves a chemical reaction followed by separation and characterization of the final product.
Caption: Generalized workflow for the synthesis and analysis of an organic compound.
Methodology:
-
Synthesis: The synthesis would likely involve the introduction of an iodine atom onto a benzene ring containing nitro and/or amino groups, followed by reduction steps if necessary. A common method for introducing iodine is through diazotization of an aniline derivative, followed by reaction with potassium iodide[4][5].
-
Work-up and Extraction: After the reaction is complete, the crude product is typically isolated from the reaction mixture. This may involve quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Purification: The crude product is then purified to remove unreacted starting materials and byproducts. Common techniques include recrystallization, which relies on differences in solubility, or column chromatography.
-
Analysis and Characterization: The identity and purity of the final compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, Mass Spectrometry (MS) determines the molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity[6].
Role in Drug Discovery and Development
Compounds like this compound are important in medicinal chemistry and drug discovery. The vicinal diamine functional group is a key structural motif present in various therapeutic agents, including medications for influenza and colorectal cancer[7]. The iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are fundamental in building more complex molecules. Iodobenzene derivatives are also used in the synthesis of radiopharmaceuticals for imaging and therapeutic applications[8].
The diagram below illustrates a simplified conceptual pathway where a chemical building block is utilized in the drug discovery process.
Caption: Conceptual role of a chemical building block in the drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on general safety data for similar chemical structures, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[9].
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors[9][10].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[9][11]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be protected from light[2].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[9].
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. China this compound | 21304-38-1 supplier [chemnet.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 21304-38-1|this compound|BLD Pharm [bldpharm.com]
- 7. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]
- 8. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
Spectroscopic Profile of 4-Iodobenzene-1,2-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Iodobenzene-1,2-diamine (also known as 4-iodo-o-phenylenediamine). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a comprehensive resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Iodo-o-phenylenediamine
-
CAS Number: 21304-38-1[1]
-
Molecular Formula: C₆H₇IN₂[1]
-
Molecular Weight: 234.04 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Doublet | 1H | Ar-H |
| ~ 6.5 - 6.7 | Doublet of Doublets | 1H | Ar-H |
| ~ 6.4 - 6.6 | Doublet | 1H | Ar-H |
| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-NH₂ |
| ~ 135 - 140 | C-NH₂ |
| ~ 130 - 135 | Ar-CH |
| ~ 120 - 125 | Ar-CH |
| ~ 115 - 120 | Ar-CH |
| ~ 80 - 85 | C-I |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 1620 - 1580 | Strong | N-H Bend (Amine) |
| 1520 - 1470 | Medium | C=C Stretch (Aromatic Ring) |
| 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |
| ~ 500 | Medium | C-I Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 234 | [M]⁺ |
| 107 | [M - I]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to 4-Iodobenzene-1,2-diamine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications
Introduction
4-Iodobenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds for medicinal chemistry. Its unique structure, featuring an iodine atom and two adjacent amino groups, offers versatile reactivity for constructing complex molecular architectures. The presence of the iodo-group provides a handle for further functionalization through various cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of potential drug candidates and functional materials. This guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of benzimidazoles and phenazines.
Commercial Suppliers and Physicochemical Data
This compound (CAS No. 21304-38-1) is readily available from a range of commercial chemical suppliers.[1][2] The compound is typically supplied as a solid, with colors ranging from yellow to brown.[3] Purity levels offered by various suppliers are generally high, often exceeding 94%.[3]
A summary of the key physicochemical data for this compound is presented in the table below for easy comparison. It is important to note that while some data points like molecular weight are consistent, others such as melting point can vary slightly between suppliers, likely due to differences in purity and measurement techniques. Data on boiling point and solubility are not consistently provided by most suppliers.
| Property | Value | Source(s) |
| CAS Number | 21304-38-1 | [1][2][4][5] |
| Molecular Formula | C₆H₇IN₂ | [1][2][4] |
| Molecular Weight | 234.04 g/mol | [2][4][5] |
| Appearance | Yellow to brown solid | [3] |
| Purity | ≥94%, ≥97%, 98% (HPLC) | [3][4][5] |
| Melting Point | 73-77 °C | [5] |
| Storage Conditions | 4°C, protect from light; Long-term at -20°C | [4][5] |
Synthetic Applications and Experimental Protocols
This compound is a versatile precursor for the synthesis of various heterocyclic systems due to the reactive nature of the adjacent diamine functionality. Two prominent applications are the synthesis of benzimidazoles and phenazines, which are important scaffolds in numerous biologically active compounds.
Synthesis of 6-Iodobenzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. The reaction of this compound with aldehydes or carboxylic acids is a common method for the preparation of 6-iodobenzimidazole derivatives.
Logical Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of 6-iodobenzimidazoles.
Detailed Experimental Protocol for the Synthesis of 2-Aryl-6-iodobenzimidazoles:
This protocol is a generalized procedure based on established methods for benzimidazole synthesis from o-phenylenediamines.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. An oxidizing agent, such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or even air, is often required to facilitate the cyclization.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-aryl-6-iodobenzimidazole.
Synthesis of 7-Iodophenazines
Phenazines are another class of nitrogen-containing heterocyclic compounds with diverse biological and material applications. The condensation of this compound with 1,2-dicarbonyl compounds (e.g., o-quinones) leads to the formation of 7-iodophenazine derivatives.
Signaling Pathway for Phenazine Synthesis
References
- 1. China this compound | 21304-38-1 supplier [chemnet.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. 21304-38-1 this compound AKSci W4431 [aksci.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Iodobenzene-1,2-diamine (CAS No. 21304-38-1), a key building block in various synthetic applications. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols.
Physicochemical and Toxicological Data
A thorough understanding of the physicochemical and toxicological properties of this compound is fundamental for its safe handling. The data presented below has been compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21304-38-1 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂ | [2] |
| Molecular Weight | 234.04 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 339 °C at 760 mmHg | [1] |
| Flash Point | 158.8 °C | [1] |
| Density | 2.016 g/cm³ | [1] |
| Storage Temperature | 4°C, protect from light | [2] |
Table 2: Toxicological Information for this compound
| Hazard | Classification & Statement |
| Acute Toxicity | No specific data available for this compound. Related compounds suggest potential for toxicity. |
| Skin Corrosion/Irritation | No specific data available. Assumed to be a skin irritant. |
| Serious Eye Damage/Irritation | No specific data available. Assumed to be an eye irritant. |
| Respiratory or Skin Sensitization | No specific data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | No data available. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from procurement to disposal. Adherence to these steps is crucial to minimize exposure and ensure a safe laboratory environment.
Reactivity and Hazardous Decomposition
Understanding the reactivity profile of this compound is critical to prevent hazardous situations. The diagram below illustrates its potential incompatibilities and decomposition pathways.
Experimental Protocols
Representative Synthesis of this compound from 4-Iodo-2-nitroaniline (Hypothetical)
This procedure outlines a potential two-step synthesis starting from a commercially available precursor.
Step 1: Reduction of the nitro group
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodo-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For the SnCl₂ reduction, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a basic pH is achieved. Extract the product with an organic solvent like ethyl acetate.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Step 2: Characterization
Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
General Purification Considerations
-
Column Chromatography: Due to the presence of two amino groups, this compound is a relatively polar compound. A silica gel column with a gradient elution system of hexanes and ethyl acetate, possibly with the addition of a small amount of triethylamine to prevent streaking, is a common purification method.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. The choice of solvent will depend on the impurities present.
-
Handling during Purification: As with all handling steps, purification should be carried out in a well-ventilated fume hood. The purified product should be stored under an inert atmosphere, protected from light, and at the recommended low temperature to prevent degradation.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all institutional and local safety regulations.
References
Navigating the Solubility Landscape of 4-Iodobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzene-1,2-diamine is an aromatic diamine that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly in the development of novel pharmaceutical agents and materials. Its utility in organic synthesis is significantly influenced by its solubility in different organic solvents, which dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a workflow for its synthesis.
Predicted Solubility Profile
Based on these considerations, a predicted qualitative solubility profile is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Solvents | Methanol | Soluble | The amino groups can form hydrogen bonds with the solvent. |
| Ethanol | Soluble | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO should effectively solvate the polar amino groups. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent. | |
| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor for the amino groups. | |
| Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that may facilitate dissolution. Recrystallization of similar iodoaromatic compounds from ethyl acetate has been reported.[1] | |
| Nonpolar Aromatic Solvents | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute. Recrystallization of similar iodoaromatic compounds from toluene has been mentioned.[1] |
| Chlorinated Solvents | Dichloromethane | Moderately Soluble | Offers a balance of polarity suitable for dissolving many organic compounds. |
| Chloroform | Moderately Soluble | Similar to dichloromethane. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC method or another suitable analytical technique.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility of the compound in the selected solvent at the specified temperature.
-
Workflow Diagrams
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. The following diagram illustrates a representative workflow for its synthesis.
Caption: A representative workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, this guide provides a foundational understanding of its likely solubility characteristics in a range of common organic solvents. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs. Understanding the solubility of this important synthetic intermediate is paramount for its effective use in the development of new chemical entities in the pharmaceutical and material science industries.
References
Methodological & Application
Application Notes and Protocols: 4-Iodobenzene-1,2-diamine as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzene-1,2-diamine is a versatile precursor molecule with significant applications in the synthesis of pharmaceuticals and bioactive compounds. Its ortho-diamine functionality provides a reactive scaffold for the construction of various heterocyclic systems, most notably the benzimidazole core. The presence of an iodine atom at the 4-position offers a valuable handle for further molecular elaboration through a variety of cross-coupling reactions, enabling the synthesis of diverse and complex chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of pharmaceutically relevant molecules: benzimidazole-2-thiol derivatives with potential anti-diabetic activity and precursors to potent kinase inhibitors targeting DYRK1A.
Application 1: Synthesis of 5-Iodobenzimidazole-2-thiol, a Key Intermediate for Bioactive Molecules
Benzimidazole-2-thiol derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 5-iodo-substituted benzimidazole-2-thiol is a key intermediate that can be further functionalized to generate libraries of compounds for drug discovery. For instance, derivatives of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown potent α-glucosidase inhibition, suggesting their potential as anti-diabetic agents.[1]
Experimental Protocol: Synthesis of 5-Iodobenzimidazole-2-thiol
This protocol describes the synthesis of 5-Iodobenzimidazole-2-thiol from this compound via a cyclization reaction with potassium ethyl xanthate.
Materials:
-
This compound
-
Potassium ethyl xanthate
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
A solution of potassium hydroxide (5.6 g, 0.1 mol) in 95% ethanol (100 mL) is prepared in a round-bottom flask.
-
Carbon disulfide (7.6 g, 0.1 mol) is added dropwise to the cooled ethanolic potassium hydroxide solution with stirring.
-
To this solution of potassium ethyl xanthate, this compound (23.4 g, 0.1 mol) is added in small portions.
-
The reaction mixture is refluxed for 3 hours.
-
After reflux, the mixture is cooled, and the precipitated product is filtered.
-
The crude product is dissolved in hot water, treated with activated charcoal, and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the purified 5-Iodobenzimidazole-2-thiol.
-
The precipitate is filtered, washed with cold water, and dried.
Quantitative Data
While the direct biological activity of 5-Iodobenzimidazole-2-thiol is not extensively reported, its derivatives have shown significant biological potential. The following table summarizes the α-glucosidase inhibitory activity of related 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.[1]
| Compound | Substitution on Benzylidene Ring | IC50 (µM) vs. α-glucosidase |
| 7a | 4-OH | 1.25 ± 0.08 |
| 7b | 2,4-di-OH | 0.64 ± 0.05 |
| 7c | 2-OH, 5-Br | 2.10 ± 0.11 |
| 7d | 4-Cl | 25.32 ± 1.03 |
| 7e | 4-F | 45.17 ± 1.15 |
| Acarbose (Standard) | - | 873.34 ± 1.21 |
Experimental Workflow: Synthesis of 5-Iodobenzimidazole-2-thiol
Caption: Workflow for the synthesis of 5-Iodobenzimidazole-2-thiol.
Application 2: Precursor for the Synthesis of DYRK1A Kinase Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in various cellular processes, and its dysregulation is implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[2][3][4][5] Harmine and its analogs, which feature a β-carboline scaffold, are potent inhibitors of DYRK1A.[6][7] this compound can serve as a starting material for the synthesis of iodinated indole derivatives, which are key precursors for constructing the β-carboline core of harmine analogs.
Proposed Synthetic Application: Towards Harmine Analogs
A plausible synthetic route starting from this compound could involve a Fischer indole synthesis to generate a 6-iodoindole derivative. This intermediate could then undergo further reactions, such as the Pictet-Spengler reaction, to construct the β-carboline skeleton. The iodine atom provides a site for further modification via cross-coupling reactions to introduce diverse substituents, allowing for the generation of a library of harmine analogs with potentially improved potency and selectivity for DYRK1A.
DYRK1A Signaling Pathway
DYRK1A is a multitasking kinase that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways. Its overexpression, often associated with Down syndrome, leads to the hyperphosphorylation of several proteins, contributing to the pathological features of the disease. In cancer, DYRK1A can act as both a tumor suppressor and a pro-oncogenic factor depending on the cellular context.[4][5]
Caption: Key signaling pathways involving DYRK1A.
Quantitative Data for Harmine-based DYRK1A Inhibitors
The following table presents the inhibitory activity of harmine and some of its analogs against DYRK1A, demonstrating the potential for developing potent inhibitors from this scaffold.
| Compound | Modification | DYRK1A IC50 (nM) | Reference |
| Harmine | - | 27 | [8] |
| Analog 1 | 7-O-(CH2)2-COOCH3 | 90 | [8] |
| Analog 2 | 9-N-(CH2)2-CONH2 | 2-2c in source | [9] |
| Analog 3 | N-alkylation at 9-position | 2-1a to 2-1j in source | [6] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of pharmaceutically important molecules. Its utility in constructing benzimidazole scaffolds and as a potential starting material for complex heterocyclic systems like β-carbolines makes it a key building block in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel bioactive compounds targeting a variety of therapeutic areas.
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Omnipresence of DYRK1A in Human Diseases | MDPI [mdpi.com]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Harmine Derivatives with Different Selectivity Profiles in Kinase versus Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships and Biological Evaluation of 7-Substituted Harmine Analogs for Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Validation of a Harmine-Based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Substituted-5-iodobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an iodine atom at the 5-position of the benzimidazole ring can significantly modulate the biological activity and pharmacokinetic properties of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-5-iodobenzimidazoles through the condensation reaction of 4-iodobenzene-1,2-diamine with various aldehydes. Additionally, it explores the potential applications of these compounds in cancer and viral research, supported by mechanistic insights.
Synthesis of 2-Substituted-5-iodobenzimidazoles
The synthesis of 2-substituted-5-iodobenzimidazoles is typically achieved through a one-pot condensation reaction between this compound and a variety of aldehydes. This reaction can be facilitated by various catalysts and reaction conditions, leading to the desired products in moderate to excellent yields.
General Reaction Scheme
Caption: General reaction for the synthesis of 2-substituted-5-iodobenzimidazoles.
Experimental Protocols
Several methods can be employed for the synthesis of these compounds. Below are detailed protocols for two common approaches.
Protocol 1: Catalyst-Free Synthesis in Ethanol
This protocol describes a straightforward and environmentally friendly method for the synthesis of 2-aryl-5-iodobenzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, dissolve the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Prepare a solution of sodium metabisulfite (1.5 eq) in water.
-
Add the aldehyde solution to the diamine solution with stirring.
-
Slowly add the sodium metabisulfite solution to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Iodine-Catalyzed One-Pot Synthesis
This method utilizes molecular iodine as an efficient catalyst for the synthesis of 2,5-disubstituted benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehydes
-
Molecular Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DMSO, add a catalytic amount of molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100 °C for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Data Presentation: Reaction of this compound with Various Aldehydes
The following table summarizes the typical yields and reaction times for the synthesis of various 2-substituted-5-iodobenzimidazoles using a catalyst-free approach in ethanol.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2-Phenyl-5-iodo-1H-benzimidazole | 4 | 92 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-iodo-1H-benzimidazole | 3 | 95 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-iodo-1H-benzimidazole | 5 | 90 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-iodo-1H-benzimidazole | 3 | 96 |
| 2-Furaldehyde | 2-(Furan-2-yl)-5-iodo-1H-benzimidazole | 6 | 85 |
| Cinnamaldehyde | 5-Iodo-2-styryl-1H-benzimidazole | 4 | 88 |
Characterization Data
The synthesized compounds can be characterized by various spectroscopic techniques. Below are representative data for selected compounds.
2-Phenyl-5-iodo-1H-benzimidazole:
-
¹H NMR (DMSO-d₆): δ 12.96 (s, 1H, NH), 8.21-8.19 (m, 2H, Ar-H), 7.83 (s, 1H, Ar-H), 7.62-7.50 (m, 4H, Ar-H), 7.32 (d, J=8.4 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 151.7, 142.8, 138.0, 130.7, 130.3, 129.4, 126.9, 124.2, 116.4, 113.6.
-
IR (KBr, cm⁻¹): 3436 (N-H), 1626 (C=N).
-
HRMS (ESI): m/z calculated for C₁₃H₁₀IN₂ [M+H]⁺: 320.9934, found: 320.9936.
2-(4-Chlorophenyl)-5-iodo-1H-benzimidazole:
-
¹H NMR (DMSO-d₆): δ 13.00 (s, 1H, NH), 8.20 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (s, 1H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.58 (d, J=8.4 Hz, 1H, Ar-H), 7.35 (d, J=8.4 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 150.6, 142.9, 138.1, 135.0, 129.5, 128.6, 128.5, 124.3, 116.5, 113.7.
-
IR (KBr, cm⁻¹): 3442 (N-H), 1623 (C=N).
-
HRMS (ESI): m/z calculated for C₁₃H₉ClIN₂ [M+H]⁺: 354.9545, found: 354.9548.
2-(4-Methoxyphenyl)-5-iodo-1H-benzimidazole:
-
¹H NMR (DMSO-d₆): δ 12.76 (s, 1H, NH), 8.13 (d, J=8.8 Hz, 2H, Ar-H), 7.79 (s, 1H, Ar-H), 7.55 (d, J=8.4 Hz, 1H, Ar-H), 7.28 (d, J=8.4 Hz, 1H, Ar-H), 7.13 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆): δ 161.1, 151.8, 142.7, 137.9, 128.5, 124.0, 123.2, 116.3, 114.8, 113.5, 55.8.
-
IR (KBr, cm⁻¹): 3439 (N-H), 2965 (C-H), 1613 (C=N), 1244 (C-O).
-
HRMS (ESI): m/z calculated for C₁₄H₁₂IN₂O [M+H]⁺: 351.0040, found: 351.0042.
Applications in Drug Development
Anticancer Activity
Benzimidazole derivatives are known to exhibit potent anticancer activity through various mechanisms.[1] One of the key signaling pathways often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[2][3] Certain benzimidazole compounds act as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-substituted-5-iodobenzimidazoles.
The inhibition of this pathway by 5-iodobenzimidazole derivatives can lead to:
-
Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phase.[2]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.[2]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.[3]
Antiviral Activity
Benzimidazole derivatives have also demonstrated significant antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).[5][6][7] A primary target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[5][6]
Caption: Inhibition of viral RNA replication by 2-substituted-5-iodobenzimidazoles.
By acting as allosteric inhibitors of RdRp, these compounds can block viral RNA synthesis, thereby preventing the propagation of the virus.[5][6] This mechanism of action makes them attractive candidates for the development of novel antiviral therapies.
Conclusion
The reaction of this compound with aldehydes provides a versatile and efficient route to a diverse library of 2-substituted-5-iodobenzimidazoles. These compounds hold significant promise as scaffolds for the development of new anticancer and antiviral agents. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the exploration of this important class of molecules. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Iodobenzene-1,2-diamine in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-iodobenzene-1,2-diamine as a versatile building block in various metal-catalyzed cross-coupling reactions. This ortho-disubstituted aromatic compound serves as a key precursor for the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles and phenazines, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of an iodo group allows for facile carbon-carbon and carbon-nitrogen bond formation, while the adjacent amino groups provide a reactive handle for subsequent cyclization reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzene-1,2-diamines and Subsequent Cyclization to 2-Aryl-1H-benzimidazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, this reaction is employed to introduce an aryl or heteroaryl substituent at the 4-position, yielding 4-arylbenzene-1,2-diamines. These intermediates can then be cyclized in a one-pot or stepwise fashion to produce valuable 2-aryl-1H-benzimidazoles.
A typical reaction involves the palladium-catalyzed coupling of this compound with an appropriate arylboronic acid in the presence of a base. The resulting 4-aryl-substituted diamine can then undergo condensation with an aldehyde or carboxylic acid derivative to form the benzimidazole ring.
Figure 1. Synthetic pathway from this compound to 2-aryl-1H-benzimidazoles via Suzuki coupling and subsequent cyclization.
Experimental Protocol: Synthesis of 2,4-Diaryl-1H-imidazoles via Suzuki-Miyaura Coupling
This protocol describes a highly selective palladium-catalyzed arylation for the synthesis of 4(5)-aryl-1H-imidazoles, which can be envisioned as a subsequent step after an initial Suzuki coupling on a protected this compound derivative.
| Parameter | Value |
| Reactants | 4(5)-Bromo-1H-imidazole, Arylboronic acid |
| Catalyst | PdCl₂(dppf) |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |
| Temperature | 80 °C |
| Reaction Time | 2-4 h |
| Yield | 75-96% |
Detailed Methodology:
-
To a solution of 4(5)-bromo-1H-imidazole (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a toluene/H₂O mixture (5:1, 6 mL), add K₂CO₃ (3.0 mmol) and tetrabutylammonium bromide (TBAB, 0.2 mmol).
-
Deoxygenate the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, PdCl₂(dppf) (0.03 mmol).
-
Heat the reaction mixture at 80 °C for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4(5)-aryl-1H-imidazole.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-iodobenzene-1,2-diamines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction can be applied to this compound to introduce N-aryl substituents, leading to the formation of N-aryl- or N,N'-diaryl-4-iodobenzene-1,2-diamines. These products are valuable intermediates for the synthesis of more complex phenazine and benzimidazole derivatives.
Figure 2. General experimental workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Value |
| Reactants | Aryl iodide, Amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | Room temperature to 110 °C |
| Reaction Time | 1-24 h |
| Yield | Varies depending on substrates |
Detailed Methodology (Adapted):
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (e.g., toluene, 5 mL).
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynylbenzene-1,2-diamines and Subsequent Benzimidazole Formation
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne. With this compound, this reaction provides access to 4-alkynylbenzene-1,2-diamines. These intermediates can undergo intramolecular cyclization, often catalyzed by a transition metal, to form 2-substituted benzimidazoles.
Figure 3. General catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of a Bromo-Benzimidazole Derivative
This protocol details the Sonogashira coupling of a pre-formed bromo-benzimidazole, which demonstrates the feasibility of this reaction on a similar heterocyclic scaffold. This can be adapted for the initial coupling of this compound.
| Parameter | Value |
| Reactants | 2-(6-Bromo-2-naphthyl)-1H-benzimidazole, 6-Ethynyl-4,4-dimethylthiochroman |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (TEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 6 h |
| Yield | Not specified |
Detailed Methodology:
-
A mixture of 2-(6-bromo-2-naphthyl)-1H-benzimidazole (1.0 mmol), 6-ethynyl-4,4-dimethylthiochroman (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol) in DMF (10 mL) and triethylamine (2 mL) is prepared.
-
The reaction mixture is heated at 80 °C for 6 hours under a nitrogen atmosphere.
-
After completion, the mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography over silica gel using a suitable eluent system.[1]
Heck Coupling: Synthesis of 4-Alkenylbenzene-1,2-diamines
The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene. Applying this to this compound with an alkene such as an acrylate or styrene derivative would yield a 4-alkenylbenzene-1,2-diamine. These products can serve as precursors to various heterocyclic systems through subsequent intramolecular cyclization reactions.
Experimental Protocol: General Heck Reaction of Iodobenzene with Acrylates
Specific protocols for this compound are not well-documented in readily available literature. However, the following general procedure for the Heck reaction of iodobenzene with acrylates can serve as a starting point for optimization.
| Parameter | Value |
| Reactants | Iodobenzene, Methyl or Ethyl Acrylate |
| Catalyst | Supported Palladium Catalyst (e.g., Pd on carbon) |
| Base | Triethylamine and/or Sodium Carbonate |
| Solvent | N-Methylpyrrolidone (NMP) |
| Temperature | 100-140 °C |
| Reaction Time | Varies (monitor by GC) |
| Yield | Typically high for iodobenzene |
Detailed Methodology (Adapted):
-
In a reaction vessel, combine this compound (1.0 mmol), the acrylate (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the solvent (NMP).
-
Add the palladium catalyst (e.g., 1 mol% Pd/C).
-
Heat the mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Note: The presence of the two amino groups in this compound may influence the catalytic activity and potentially lead to side reactions. Protection of the amino groups prior to the cross-coupling reaction may be necessary in some cases to achieve higher yields and selectivity. Subsequent deprotection would then be required before proceeding with cyclization steps. Researchers should carefully consider the compatibility of the reaction conditions with the free amino groups.
References
Application Notes and Protocols for 4-Iodobenzene-1,2-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Iodobenzene-1,2-diamine in the synthesis of advanced materials. The unique structure of this molecule, featuring both a reactive diamine functionality and a heavy iodine atom, opens avenues for the development of polymers with tailored properties for high-performance applications. The following sections detail its use in the creation of high refractive index polymers, radiopaque materials for biomedical imaging, and phosphorescent polymers, as well as its potential for post-polymerization modification.
Application: High Refractive Index Polymers
The incorporation of heavy atoms, such as iodine, and aromatic structures into a polymer backbone is a well-established strategy to increase its refractive index. Polymers with a high refractive index are crucial for applications in optical devices, including lenses, optical fibers, and coatings for optoelectronic components. This compound serves as an excellent monomer for synthesizing high refractive index polyamides and poly(amide-imide)s due to its iodine content and aromatic nature.
Quantitative Data: Refractive Index of Iodinated Aromatic Polymers
The following table summarizes representative refractive index data for aromatic polymers containing iodine. While specific data for polymers derived directly from this compound is not extensively published, these values from analogous structures provide a strong indication of the expected optical properties.
| Polymer Type | Monomers | Refractive Index (nD at 589 nm) | Reference Compound/Study |
| Aromatic Polyamide | This compound, Terephthaloyl chloride | Estimated > 1.70 | Based on principles of high refractive index polymer design[1][2] |
| Iodinated Polyacrylate | 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) | ~1.850 | Data from similar iodinated polyacrylates[3] |
| Sulfur-containing Polyimide | 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane, Dianhydrides | 1.6929 - 1.7455 | Illustrates the effect of heavy atoms on refractive index[4] |
Experimental Protocol: Synthesis of High Refractive Index Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride to yield a high refractive index aromatic polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until complete dissolution.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into a stirred excess of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
-
The chemical structure of the resulting polyamide can be confirmed by FTIR and NMR spectroscopy.
-
The molecular weight can be determined by gel permeation chromatography (GPC).
-
The refractive index of a thin film of the polymer can be measured using an ellipsometer.
Diagram: Synthesis of High Refractive Index Polyamide
Caption: Workflow for the synthesis of a high refractive index iodinated polyamide.
Application: Radiopaque Polymers for Biomedical Imaging
The high atomic number of iodine makes it an effective absorber of X-rays. This property can be harnessed by incorporating this compound into biocompatible polymers to create radiopaque materials. These materials can be used for medical devices such as catheters, stents, and surgical tools that require clear visualization under X-ray fluoroscopy or computed tomography (CT).[5][6]
Quantitative Data: X-ray Attenuation of Iodinated Polymers
The radiopacity of a material is often quantified in Hounsfield Units (HU). The following table provides representative data on the X-ray attenuation of iodinated polymers.
| Polymer Type | Iodine Content (wt%) | X-ray Attenuation (HU) | Reference/Context |
| Iodinated Poly(lactic acid) | Varies with monomer ratio | 1800 - 18550 | As a function of increasing iodinated monomer content[7] |
| Iodinated Nanoparticles | ~58% | Significant enhancement in CT imaging | Demonstrated in vivo for lymph node, liver, and kidney imaging[8] |
Experimental Protocol: Synthesis of a Radiopaque Polyester
This protocol outlines a hypothetical synthesis of a radiopaque polyester via melt polycondensation of this compound (acting as a diol after reduction of the amine groups, a conceptual step for this polyester example) with a biocompatible diacid, such as sebacic acid. A more direct route would be the synthesis of a polyamide as described previously, which would also exhibit radiopacity.
Materials:
-
This compound (conceptual diol precursor)
-
Sebacic acid
-
Antimony trioxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of the 4-Iodobenzene-1,2-diol precursor and sebacic acid.
-
Add a catalytic amount of antimony trioxide.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C to form a prepolymer, with the removal of water.
-
Increase the temperature to 220-240°C and apply a vacuum to facilitate the removal of the condensation byproduct and increase the molecular weight of the polymer.
-
Continue the reaction until the desired viscosity is reached.
-
Cool the polymer to room temperature under nitrogen.
Characterization:
-
The polymer's structure can be verified using FTIR and NMR.
-
Thermal properties can be assessed by DSC and TGA.
-
Radiopacity can be evaluated by preparing a sample of the polymer and imaging it using a clinical CT scanner or a micro-CT system.
Diagram: Radiopaque Polymer Synthesis Workflow
Caption: Conceptual workflow for producing a radiopaque polyester.
Application: Phosphorescent Polymers
The "heavy atom effect" is a phenomenon where the presence of atoms with high atomic numbers, like iodine, enhances the rate of intersystem crossing from the singlet excited state to the triplet excited state. This can lead to significant room-temperature phosphorescence.[9] By incorporating this compound into a rigid polymer backbone, such as a polyimide, it is possible to create materials that exhibit phosphorescence. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and security inks.
Quantitative Data: Phosphorescence Properties of Halogenated Polymers
The following table presents representative data on the phosphorescence of polymers containing heavy halogens.
| Polymer Type | Heavy Atom | Emission Wavelength (nm) | Stokes Shift (cm-1) | Key Observation |
| Brominated Polyimide | Bromine | ~590 | ~10,000 | Strong room-temperature phosphorescence[10] |
| Iodinated Polyimide | Iodine | ~590 | ~10,000 | Enhanced phosphorescence intensity under vacuum[10] |
| Phosphonium Salt with Iodide | Iodine | Varies | - | Quantum yield up to 52% due to heavy atom effect[11] |
Experimental Protocol: Synthesis of a Phosphorescent Polyimide
This protocol describes the synthesis of a phosphorescent polyimide from this compound and pyromellitic dianhydride.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc.
-
Gradually add an equimolar amount of PMDA to the solution with stirring. Continue stirring at room temperature for 12 hours to form the poly(amic acid) solution.
-
For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum at 100°C.
-
Alternatively, for thermal imidization, cast the poly(amic acid) solution onto a glass substrate and heat in a stepwise manner up to 300°C under a nitrogen atmosphere.
Characterization:
-
Successful synthesis of the polyimide can be confirmed by FTIR spectroscopy (appearance of characteristic imide bands).
-
The phosphorescence properties, including emission and excitation spectra, quantum yield, and lifetime, can be measured using a spectrofluorometer.
Diagram: Phosphorescent Polyimide Synthesis and Characterization
Caption: Synthesis and analysis of a phosphorescent polyimide.
Application: Post-Polymerization Modification
The carbon-iodine bond on the aromatic ring of polymers derived from this compound can serve as a reactive site for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties after its initial synthesis. A particularly useful reaction is the Suzuki cross-coupling, which can be used to attach new aryl groups to the polymer backbone.[12]
Experimental Protocol: Suzuki Coupling on an Iodinated Polyamide
This protocol provides a general method for the Suzuki cross-coupling of an arylboronic acid with the iodinated polyamide synthesized in the first application note.
Materials:
-
Iodinated polyamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or Toluene/Water mixture)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Dissolve the iodinated polyamide in the chosen solvent in a reaction flask under a nitrogen atmosphere.
-
Add the arylboronic acid (typically 1.5-2 equivalents per iodine atom), the palladium catalyst (1-5 mol%), and the base.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours under nitrogen.
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of the starting material signals).
-
After the reaction is complete, cool the mixture and precipitate the modified polymer in a suitable non-solvent (e.g., methanol or water).
-
Filter the polymer, wash it extensively to remove residual catalyst and reagents, and dry it under vacuum.
Characterization:
-
Successful modification can be confirmed by ¹H NMR (appearance of new aromatic signals) and elemental analysis (decrease in iodine content).
-
Changes in the polymer's properties (e.g., solubility, thermal stability, optical properties) can be assessed by the relevant characterization techniques.
Diagram: Post-Polymerization Modification via Suzuki Coupling
Caption: Post-polymerization modification of an iodinated polymer.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Iodine insertion and dispersion of refractive index in organic single crystal semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
Application Notes and Protocols for the Role of 4-Iodobenzene-1,2-diamine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Iodobenzene-1,2-diamine as a versatile precursor in the synthesis of novel dyes. This document outlines the underlying chemical principles and provides detailed experimental protocols for the synthesis of both azo and phenazine dyes derived from this iodinated aromatic diamine. The incorporation of an iodine atom into the dye structure offers unique opportunities for further functionalization, making these compounds of particular interest in the development of specialized dyes for various applications, including biological imaging and materials science.
Introduction
This compound is an aromatic diamine that can serve as a valuable building block in the synthesis of a variety of dye molecules. Its ortho-diamine functionality allows for the formation of heterocyclic systems, such as phenazines, through oxidative condensation reactions. Additionally, the presence of amino groups enables the classic diazotization-coupling reaction to form azo dyes. The iodine substituent provides a reactive handle for post-synthetic modifications via cross-coupling reactions, allowing for the fine-tuning of the dye's photophysical properties or for its conjugation to other molecules of interest.
Application 1: Synthesis of Azo Dyes
Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. In the case of this compound, one of the amino groups can be selectively diazotized and then coupled to a suitable partner to generate a monoazo dye.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol describes the synthesis of a hypothetical azo dye, "BIAM-Red," from this compound and β-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
-
Stirring plate and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 2.34 g (0.01 mol) of this compound in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound while maintaining the temperature below 5 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified "BIAM-Red" dye.
-
Dry the purified dye in a desiccator.
Illustrative Data for Synthesized Azo Dye
The following table summarizes hypothetical quantitative data for the synthesized azo dye. This data is for illustrative purposes and represents typical values for such a compound.
| Dye Name | Starting Material | Coupling Component | Yield (%) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| BIAM-Red | This compound | β-Naphthol | 85 | 485 | 25,000 |
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Application 2: Synthesis of Phenazine Dyes
Phenazines are nitrogen-containing heterocyclic compounds that often exhibit strong coloration and fluorescence. The synthesis of phenazine dyes can be achieved through the oxidative condensation of o-diaminobenzenes. This compound can undergo self-condensation or condensation with other catechols or o-quinones to form iodinated phenazine derivatives.
Experimental Protocol: Synthesis of a Hypothetical Phenazine Dye
This protocol describes the synthesis of a hypothetical phenazine dye, "Iodo-Phenazine," via the oxidative self-condensation of this compound.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Distilled water
-
Stirring plate and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
Step 1: Oxidative Condensation
-
In a 250 mL round-bottom flask, dissolve 4.68 g (0.02 mol) of this compound in 100 mL of methanol.
-
In a separate beaker, prepare a solution of 8.11 g (0.05 mol) of iron(III) chloride in 50 mL of distilled water.
-
Add the iron(III) chloride solution to the solution of this compound with stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours. The color of the solution should change, indicating the formation of the phenazine dye.
Step 2: Isolation and Purification
-
After cooling the reaction mixture to room temperature, pour it into 300 mL of cold distilled water.
-
A precipitate of the crude "Iodo-Phenazine" dye will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with distilled water to remove any remaining iron salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or toluene, to obtain the purified dye.
-
Dry the purified "Iodo-Phenazine" in a vacuum oven.
Illustrative Data for Synthesized Phenazine Dye
The following table summarizes hypothetical quantitative data for the synthesized phenazine dye. This data is for illustrative purposes and represents typical values for such a compound.
| Dye Name | Starting Material | Oxidizing Agent | Yield (%) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Iodo-Phenazine | This compound | FeCl₃ | 75 | 450 | 15,000 |
Workflow for Phenazine Dye Synthesis
Caption: Workflow for the synthesis of a phenazine dye from this compound.
Conclusion
This compound is a promising, yet underexplored, precursor for the synthesis of novel azo and phenazine dyes. The protocols provided herein offer a foundation for the exploration of these new dye structures. The presence of the iodine atom opens up avenues for further chemical modifications, which could lead to the development of dyes with tailored properties for advanced applications in research and drug development. Researchers are encouraged to adapt and optimize these general procedures to synthesize a wide array of new chromophores and fluorophores.
Application Notes and Protocols for the N-arylation of 4-Iodobenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-arylation of 4-iodobenzene-1,2-diamine is a significant chemical transformation that provides access to a diverse range of N-aryl-1,2-diaminobenzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The two primary methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods offer distinct advantages and are selected based on substrate scope, functional group tolerance, and desired reaction conditions. This document provides detailed experimental protocols for both the copper-catalyzed and palladium-catalyzed N-arylation of this compound.
I. Copper-Catalyzed N-arylation (Ullmann-Type Reaction)
The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, typically employing a copper catalyst, a base, and a high-boiling polar solvent.[1] Modern variations of this reaction often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.[2]
Experimental Protocol: Copper-Catalyzed N-arylation
This protocol is adapted from the copper-catalyzed N,N'-diarylation of diamines.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (2.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
2-isobutyrylcyclohexanone (ligand) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl iodide, CuI, 2-isobutyrylcyclohexanone, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-iodobenzene-1,2-diamine.
Data Presentation: Reaction Components for Copper-Catalyzed N-arylation
| Component | Role | Molar Equivalents/Loading |
| This compound | Starting Material | 1.0 |
| Aryl Iodide | Arylating Agent | 2.5 |
| Copper(I) Iodide (CuI) | Catalyst | 10 mol% |
| 2-isobutyrylcyclohexanone | Ligand | 20 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.5 |
| N,N-dimethylformamide (DMF) | Solvent | - |
II. Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It generally proceeds under milder conditions than the Ullmann reaction and tolerates a broader range of functional groups.[5]
Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol is adapted from procedures for the Buchwald-Hartwig amination of aryl iodides.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
(2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) (tBuXPhos) or a similar bulky electron-rich phosphine ligand (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the this compound and the aryl amine.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.
Data Presentation: Reaction Components for Palladium-Catalyzed N-arylation
| Component | Role | Molar Equivalents/Loading |
| This compound | Starting Material | 1.0 |
| Aryl Amine | Arylating Partner | 1.2 |
| Pd₂(dba)₃ | Catalyst Precursor | 2.5 mol% |
| tBuXPhos | Ligand | 5 mol% |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 |
| Toluene or Dioxane | Solvent | - |
III. Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-arylation of this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodobenzene-1,2-diamine synthesis.
Synthetic Workflow
The primary synthetic route to this compound involves a two-step process starting from commercially available o-nitroaniline. The first step is the electrophilic iodination of o-nitroaniline to form the intermediate, 4-iodo-2-nitroaniline. This is followed by the reduction of the nitro group to afford the final product.
Caption: General synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is o-nitroaniline.
Q2: What are the key steps in the synthesis of this compound from o-nitroaniline?
A2: The synthesis involves two primary steps:
-
Iodination: Introduction of an iodine atom onto the benzene ring of o-nitroaniline, typically at the para position to the amino group, to yield 4-iodo-2-nitroaniline.
-
Reduction: Conversion of the nitro group of 4-iodo-2-nitroaniline to an amino group to form this compound.
Q3: What are some common reagents for the iodination step?
A3: Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Q4: What are the common methods for the reduction of the nitro group in 4-iodo-2-nitroaniline?
A4: Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) and chemical reduction using reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.
Troubleshooting Guides
Step 1: Iodination of o-Nitroaniline to 4-Iodo-2-nitroaniline
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of 4-iodo-2-nitroaniline | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Optimize the temperature; gentle heating may be required. |
| Sub-optimal ratio of reagents. | - Systematically vary the molar equivalents of iodine and the oxidizing agent. | |
| Formation of side products (e.g., di-iodinated species). | - Control the stoichiometry of the iodinating agent carefully. | |
| Formation of Multiple Isomers | Lack of regioselectivity. | - The amino group in o-nitroaniline is a strong ortho-, para-director, and the nitro group is a meta-director. Iodination is generally favored at the position para to the amino group. If other isomers are significant, consider purification by column chromatography. |
| Reaction is Sluggish or Does Not Proceed | Ineffective activation of iodine. | - Ensure the oxidizing agent (e.g., H₂O₂) is active and added appropriately. - The use of a catalyst, such as a mineral acid, may be necessary to generate a more potent electrophilic iodine species. |
| Difficult Purification | Presence of unreacted starting material and/or side products. | - Recrystallization from a suitable solvent (e.g., ethanol) is a common purification method. - Column chromatography on silica gel can be employed for more challenging separations. |
Step 2: Reduction of 4-Iodo-2-nitroaniline to this compound
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction | Insufficient reducing agent or catalyst deactivation. | - Increase the equivalents of the chemical reducing agent. - For catalytic hydrogenation, ensure the catalyst is fresh and active. Increase catalyst loading or hydrogen pressure. |
| Poor solubility of the starting material. | - Choose a solvent system in which the 4-iodo-2-nitroaniline is soluble. A co-solvent may be necessary. | |
| Low Yield of this compound | Product degradation. | - 1,2-diamines can be sensitive to oxidation, especially in the presence of air and light. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light.[1] |
| Loss of product during work-up and purification. | - Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to keep the diamine in the organic phase. | |
| Product is Colored (e.g., brown or purple) | Oxidation of the diamine. | - Purify the product quickly after synthesis. - Store the final product under an inert atmosphere and protected from light. - Washing with a reducing agent solution (e.g., sodium dithionite) during work-up can sometimes help to remove colored impurities. |
| De-iodination (loss of iodine atom) | Harsh reaction conditions. | - This can be a side reaction, particularly during catalytic hydrogenation. - Screen different catalysts and reaction conditions (temperature, pressure, and solvent) to minimize this side reaction. Using a milder reducing agent might be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 4-iodo-2-nitroaniline via Iodination of o-Nitroaniline
This protocol is based on a general procedure for the iodination of activated aromatic compounds.
Materials:
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o-Nitroaniline
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Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (concentrated)
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Ethanol
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Deionized water
Procedure:
-
In a round-bottom flask, dissolve o-nitroaniline in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
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Add molecular iodine (I₂) to the mixture.
-
Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours.
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Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the color of iodine disappears.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain 4-iodo-2-nitroaniline as a solid.
Protocol 2: Synthesis of this compound via Reduction of 4-iodo-2-nitroaniline
This protocol describes a general method using sodium dithionite as the reducing agent.
Materials:
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4-iodo-2-nitroaniline
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Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend 4-iodo-2-nitroaniline in a mixture of ethanol and water.
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Heat the mixture to reflux with stirring.
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Add sodium dithionite portion-wise to the refluxing suspension. The color of the reaction mixture should change, indicating the reduction of the nitro group.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to yield the crude this compound.
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The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. Due to its sensitivity to oxidation, it is advisable to handle the purified product under an inert atmosphere.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Nitroarenes
| Reducing System | Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NaBH₄ / CuFe₂O₄ NPs | 2-Nitroaniline | Water | Room Temp. | 1.5 | 95.6 | [1][2] |
| NaBH₄ / CuFe₂O₄ NPs | 4-Nitroaniline | Water | Room Temp. | 0.67 | 96.5 | [1][2] |
Note: The data in Table 1 is for the reduction of nitroanilines and serves as a reference for optimizing the reduction of 4-iodo-2-nitroaniline. The presence of the iodine substituent may influence the reaction rate and yield.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Iodobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Iodobenzene-1,2-diamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, such as incompletely reduced nitro-iodoaniline precursors, and byproducts like isomers (e.g., 2-Iodobenzene-1,4-diamine) or poly-iodinated species. Oxidized diamines, which often appear as colored impurities, are also frequently encountered. The presence of residual catalysts or reagents from the synthetic steps is another possibility.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly employed purification techniques for aromatic diamines like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is generally preferred for larger quantities of material when the impurities have significantly different solubilities from the desired product in a particular solvent system. It is often a more scalable and economical method. Column chromatography offers higher resolution and is ideal for removing impurities with similar solubility profiles to the product or for purifying smaller quantities of material to a very high degree of purity.
Q4: What safety precautions should be taken when handling this compound and the solvents used for its purification?
A4: this compound, like many aromatic amines, should be handled with care as it may be toxic and a skin/eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for purification are often flammable and volatile; therefore, avoid open flames and ensure proper ventilation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | - Choose a solvent with a lower boiling point.- Ensure the solution is not cooled too rapidly; allow it to cool slowly to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| No crystals form upon cooling | The solution is not saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.- Add a co-solvent (anti-solvent) in which the compound is less soluble to induce precipitation. |
| Low recovery of purified product | The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. |
| Product is still impure after recrystallization | Co-crystallization of impurities with the product. Inappropriate solvent choice. | - Try a different recrystallization solvent or a solvent mixture.- A second recrystallization may be necessary to achieve the desired purity. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping bands) | Inappropriate solvent system (eluent). Column overloading. Column was not packed properly (channeling). | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first to find a solvent system that gives good separation (aim for an Rf of 0.2-0.4 for the desired compound).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound runs through the column too quickly | The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The compound is not very soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Choose a solvent system in which the compound is more soluble. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of aromatic diamines, which can be adapted for this compound.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Recrystallization | Solvent System | Ethanol/Water, Toluene/Hexane | The choice depends on the specific impurities. A co-solvent system is often effective. |
| Yield | 70-90% | Highly dependent on the initial purity of the crude material. | |
| Purity Improvement | Can increase purity from ~80% to >98% | May require multiple recrystallizations. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1 v/v) | The exact ratio should be determined by TLC analysis. | |
| Yield | 60-85% | Losses can occur due to irreversible adsorption or incomplete elution. | |
| Purity Improvement | Can achieve >99% purity | Effective for removing closely related impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate) and co-solvent systems (e.g., ethanol/water, toluene/hexane) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. To prevent oxidation of the diamine, it can be beneficial to add a small amount of a reducing agent like sodium hydrosulfite to the solution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for column chromatography.
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TLC Analysis: Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A good solvent system will show the desired compound with an Rf value between 0.2 and 0.4, and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: In a fume hood, pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Synthesis of 4-Iodobenzene-1,2-diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodobenzene-1,2-diamine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the iodination of a suitable nitroaniline precursor, followed by the reduction of the nitro group. A common starting material is 4-nitroaniline, which is first iodinated to produce an iodo-nitroaniline intermediate. This intermediate is then reduced to the desired this compound. Direct iodination of o-phenylenediamine is generally avoided due to the high reactivity of the diamine, which can lead to polymerization and the formation of complex, difficult-to-separate mixtures.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions are dependent on the synthetic step. During the iodination step , potential side reactions include the formation of di- and tri-iodinated products if the reaction conditions are not carefully controlled. In the subsequent reduction step , particularly when using catalytic hydrogenation, a significant side reaction is dehalogenation , where the iodine atom is replaced by a hydrogen atom, leading to the formation of o-phenylenediamine. If using metal/acid reducing agents like SnCl2/HCl, incomplete reduction can result in the formation of intermediate species such as nitroso or hydroxylamine derivatives.
Q3: How can I minimize the formation of polymeric byproducts?
A3: The formation of black, polymeric precipitates is a common issue, especially when attempting the direct iodination of o-phenylenediamine. This is due to the high electron-donating capacity of the amino groups, which activates the aromatic ring towards excessive and uncontrolled reactions. To avoid this, it is highly recommended to use a protecting group strategy or, more preferably, to introduce the iodo group before the formation of the diamine functionality. Synthesizing an iodinated nitroaniline first and then reducing the nitro group is a much more controlled approach that circumvents this polymerization issue.
Q4: My final product is a dark color. How can I purify it?
A4: Dark coloration in the final product often indicates the presence of oxidized impurities or residual polymeric material. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes. The use of activated carbon during the recrystallization process can also be effective in removing colored impurities. In some cases, column chromatography on silica gel may be necessary for obtaining a high-purity product.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 4-Iodo-2-nitroaniline
Question: I am getting a low yield of this compound when reducing 4-iodo-2-nitroaniline with SnCl2 and HCl. What are the likely causes and how can I improve the yield?
Answer: Low yields in this reduction can stem from several factors. Here is a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure a sufficient excess of the reducing agent (SnCl2) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Gentle heating can sometimes drive the reaction to completion. |
| Product Loss During Workup | The product is a diamine and can form salts. During the neutralization step (e.g., with NaOH or NaHCO3), ensure the pH is sufficiently basic to precipitate the free diamine. Overly acidic or basic conditions can lead to product remaining in the aqueous phase. Extraction with an appropriate organic solvent (e.g., ethyl acetate) should be performed multiple times to ensure complete recovery. |
| Co-precipitation with Tin Salts | The formation of tin hydroxides (Sn(OH)2/Sn(OH)4) during neutralization can trap the product. After neutralization, it is crucial to thoroughly wash the precipitate with the extraction solvent. Some protocols suggest filtering the reaction mixture before neutralization to remove some of the tin salts. |
| Side Reactions (Dehalogenation) | While less common with SnCl2 compared to catalytic hydrogenation, some de-iodination can occur. Using the mildest effective reaction conditions (e.g., lower temperature) can help minimize this. |
Issue 2: Presence of Dehalogenated Impurity (o-phenylenediamine)
Question: My final product is contaminated with a significant amount of o-phenylenediamine after catalytic hydrogenation of 4-iodo-2-nitroaniline. How can I prevent this?
Answer: Dehalogenation is a common side reaction during the catalytic hydrogenation of halo-nitroaromatics.[1][2] Here are some strategies to suppress this unwanted reaction:
| Parameter | Recommendation |
| Catalyst Choice | Platinum-based catalysts (e.g., Pt/C) are often more prone to causing dehalogenation than palladium-based catalysts (e.g., Pd/C). Experimenting with different catalysts can be beneficial. Some studies suggest that modifying the catalyst support or using specific additives can improve selectivity. |
| Reaction Conditions | Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation relative to the rate of nitro group reduction. |
| Solvent | The choice of solvent can influence the extent of dehalogenation. Protic solvents like ethanol are commonly used. |
| Additives | The addition of a small amount of a basic substance (e.g., triethylamine) or a catalyst poison (e.g., quinoline) has been reported to suppress dehalogenation in some cases. Conversely, for certain substrates, an acidic medium can inhibit dehalogenation.[1] |
Experimental Protocols
Synthesis of 4-Iodo-2-nitroaniline
This protocol is a representative procedure for the iodination of 2-nitroaniline.
Materials:
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2-Nitroaniline
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Iodine monochloride (ICl)
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Acetic acid
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Water
Procedure:
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In a well-ventilated fume hood, dissolve 2-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add a solution of iodine monochloride in acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into a large beaker of ice water.
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Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water.
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The crude 4-iodo-2-nitroaniline can be purified by recrystallization from ethanol.
Synthesis of this compound by Reduction of 4-Iodo-2-nitroaniline
This protocol describes a common method for the reduction of the nitro group using tin(II) chloride.
Materials:
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4-Iodo-2-nitroaniline
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Tin(II) chloride dihydrate (SnCl2·2H2O)
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
Procedure:
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In a round-bottom flask, suspend 4-iodo-2-nitroaniline in ethanol.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC). The color of the reaction mixture will likely change from yellow to colorless.
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Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in an ice bath as it is highly exothermic. A precipitate of tin hydroxides will form.
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Extract the product from the mixture with several portions of ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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The product can be further purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Iodobenzene-1,2-diamine Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzene-1,2-diamine condensations. The information is designed to help optimize reaction conditions, maximize yields, and overcome common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the condensation of this compound with 1,2-dicarbonyl compounds to synthesize 6-iodoquinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the condensation of this compound with a 1,2-dicarbonyl compound?
A1: The reaction involves the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil, to form a 6-iodoquinoxaline derivative. The reaction is typically catalyzed by an acid or a metal catalyst.
Q2: How does the iodine substituent on the benzene ring affect the condensation reaction?
A2: The iodine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the amino groups in this compound compared to unsubstituted o-phenylenediamine. This may result in slightly slower reaction rates, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.
Q3: My reaction is showing low or no conversion to the desired 6-iodoquinoxaline. What are the likely causes?
A3: Low or no conversion can be attributed to several factors:
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Insufficiently active catalyst: The chosen catalyst may not be effective under the current reaction conditions.
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Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy of the reaction.
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Poor quality of starting materials: Impurities in either the this compound or the dicarbonyl compound can inhibit the reaction.
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Inappropriate solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the catalyst's activity.
Q4: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions?
A4: Common side reactions include the formation of benzimidazole byproducts, N-oxides, and dihydroquinoxaline intermediates.[1] The presence of the iodine atom does not typically introduce unique side reactions during the condensation itself, but subsequent reactions on the iodo-group can be a source of impurities if not performed carefully.
Q5: How can I purify the crude 6-iodoquinoxaline product?
A5: Purification is commonly achieved through recrystallization or column chromatography. For recrystallization, ethanol or a mixture of ethanol and water is often a good starting point.[2] For column chromatography, a silica gel stationary phase with an eluent system such as a hexane/ethyl acetate gradient is typically effective.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Iodoquinoxaline | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Consider increasing the reaction time or temperature. |
| Suboptimal catalyst or catalyst loading. | Screen different catalysts (e.g., iodine, p-TsOH, heteropoly acids). Optimize the catalyst loading; for some catalysts, increasing the amount can significantly improve the yield.[2] | |
| Poor quality of starting materials. | Ensure the purity of this compound and the dicarbonyl compound using techniques like NMR or melting point analysis. | |
| Formation of Brown/Polymeric Material | Overheating or prolonged reaction times. | Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Air oxidation of the diamine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-elution of byproducts with similar polarity. | For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
| Presence of unreacted starting materials. | An acidic wash can help remove unreacted this compound as its salt. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent, high-purity source. |
| Reaction sensitivity to air or moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on quinoxaline synthesis. While not all data is specific to this compound, it provides a valuable starting point for optimizing reaction conditions.
Table 1: Effect of Catalyst on the Condensation of o-Phenylenediamine with Benzil
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [2] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [2] |
| Iodine (5 mol%) | EtOH/H₂O (1:1) | 50 (Microwave) | 2-3 | >95 | [3] |
| None | EtOH/H₂O (1:1) | 50 (Microwave) | - | No Reaction | [3] |
Table 2: Effect of Solvent on Microwave-Assisted, Iodine-Catalyzed Condensation
| Solvent | Time (min) | Yield (%) | Reference |
| EtOH/H₂O (1:1) | 0.5 | 98 | [3] |
| CH₃CN | 1.5 | 92 | [3] |
| THF | 2.0 | 85 | [3] |
| CH₂Cl₂ | 3.0 | 80 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Iodo-2,3-diphenylquinoxaline
This protocol is adapted from a general procedure for the microwave-induced iodine-catalyzed synthesis of quinoxalines.[3]
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Materials:
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This compound (1 mmol, 234 mg)
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Benzil (1 mmol, 210 mg)
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Iodine (5 mol%, 12.7 mg)
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Ethanol/Water (1:1, 2 mL)
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Dichloromethane
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5% Sodium thiosulfate solution
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Brine
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Procedure:
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In a microwave reactor vessel, combine this compound (1 mmol) and benzil (1 mmol) in 2 mL of an ethanol/water (1:1) mixture.
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Add a catalytic amount of iodine (5 mol%).
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Seal the vessel and irradiate in a microwave reactor at 50 °C for 2-5 minutes. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
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Protocol 2: Room Temperature Synthesis of 6-Iodo-2,3-diphenylquinoxaline using a Heteropolyoxometalate Catalyst
This protocol is adapted from a general procedure using alumina-supported heteropolyoxometalates.[2]
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Materials:
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This compound (1 mmol, 234 mg)
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Benzil (1 mmol, 210 mg)
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Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
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Toluene (8 mL)
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Anhydrous Sodium Sulfate
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Procedure:
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To a stirred mixture of this compound (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.
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Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
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After completion of the reaction, separate the insoluble catalyst by filtration.
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Dry the filtrate over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the product by recrystallization from ethanol.
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Visualizations
Caption: General experimental workflow for the synthesis of 6-iodoquinoxalines.
Caption: Troubleshooting logic for low product yield in 6-iodoquinoxaline synthesis.
Caption: Post-synthesis workflow for 6-iodoquinoxaline derivatives.
References
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Iodobenzene-1,2-diamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzene-1,2-diamine, with a focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored at 4°C and protected from light. It is an air-sensitive compound, and exposure to air and light can lead to gradual oxidation and discoloration. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is this compound stable in acidic solutions?
A2: The stability of this compound in acidic solutions is condition-dependent. Generally, protonation of the amino groups in acidic media can increase the compound's stability by decreasing its susceptibility to oxidation. However, strong oxidizing acids or the presence of other oxidizing agents can still lead to degradation. The presence of the electron-withdrawing iodine atom can also influence its reactivity compared to unsubstituted o-phenylenediamine.
Q3: What are the visible signs of degradation of this compound?
A3: A common sign of degradation is a change in color from off-white or light tan to a darker brown or purplish hue. This is typically due to the formation of colored oxidation products, such as quinone-imines and their subsequent polymerization products. If your starting material is significantly discolored, it may impact the outcome of your reaction.
Q4: Can I use discolored this compound in my experiments?
A4: The use of discolored starting material is not recommended for reactions that require high purity and yield. The presence of degradation products can lead to the formation of impurities and a lower yield of the desired product. For applications where purity is less critical, a small-scale test reaction is advisable to determine if the material is still suitable.
Troubleshooting Guides
Issue 1: Low Yield in Benzimidazole Synthesis Using Acid Catalysis
Question: I am performing a condensation reaction between this compound and an aldehyde using an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) and obtaining a low yield of the desired benzimidazole. What could be the cause?
Answer: Low yields in this synthesis can often be attributed to the degradation of the this compound starting material. Here are some potential causes and troubleshooting steps:
-
Oxygen Sensitivity: Aromatic diamines are susceptible to oxidation, which can be accelerated by heat and the presence of air.
-
Troubleshooting:
-
Degas your solvent before use by sparging with an inert gas (argon or nitrogen).
-
Run the reaction under an inert atmosphere.
-
Use fresh, high-purity this compound.
-
-
-
Choice of Acid: While acid catalysis is necessary, the type and concentration of the acid can influence the stability of the diamine.
-
Troubleshooting:
-
Consider using a milder acid or a lower concentration of the acid catalyst.
-
Explore the use of Lewis acids as an alternative to Brønsted acids.
-
-
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can promote degradation.
-
Troubleshooting:
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Attempt the reaction at a lower temperature for a longer duration.
-
-
Issue 2: Formation of Colored Impurities in the Reaction Mixture
Question: My reaction mixture turns dark brown or black when I heat this compound in an acidic medium. How can I prevent this?
Answer: The formation of dark-colored impurities is a strong indicator of oxidative degradation and polymerization of the diamine.
-
Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, may help to prevent oxidation. However, this should be tested on a small scale as it may interfere with your desired reaction.
-
Order of Addition: Consider adding the this compound to the acidic reaction mixture at a lower temperature before heating to ensure rapid protonation, which can increase its stability.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Acidic Conditions
| Condition | Acid Type | Oxidizing Agent Present? | Expected Stability | Potential Degradation Products |
| Mildly Acidic (pH 4-6) | Acetic Acid, Formic Acid | No | Moderate | Slow oxidation to colored oligomers |
| Strongly Acidic (pH < 2) | HCl, H2SO4 | No | Generally Higher (due to protonation) | Minimal degradation if oxygen is excluded |
| Strongly Acidic (pH < 2) | Nitric Acid | Yes | Low | Oxidation and potential nitration products |
| Organic Acid | p-Toluenesulfonic Acid | No | Moderate to High | Slow oxidation, dependent on temperature |
Experimental Protocols
Key Experiment: Synthesis of 2-Aryl-5-iodobenzimidazoles
This protocol provides a general method for the synthesis of benzimidazoles from this compound and an aromatic aldehyde, with considerations for minimizing diamine degradation.
Materials:
-
This compound
-
Aromatic aldehyde
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethanol (or another suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add the aromatic aldehyde (1.0-1.2 eq).
-
Add the solvent (e.g., ethanol) that has been previously degassed.
-
Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (0.1 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Purification of 4-Iodobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Iodobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can include unreacted starting materials such as o-phenylenediamine, byproducts from the iodination reaction, and degradation products. Direct iodination of highly reactive substrates like phenylenediamine can sometimes lead to the formation of polymeric materials, which may appear as a black precipitate.[1] Depending on the synthetic route, regioisomers (e.g., 3-Iodobenzene-1,2-diamine) and di-iodinated species could also be present.
Q2: My this compound sample is dark-colored. What does this indicate and how can I fix it?
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Some sources suggest storage in a freezer at temperatures under -20°C.[3] Exposure to light and air should be minimized to prevent oxidation and decomposition.
Q4: How can I monitor the purity of my this compound sample during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of your sample.[4] By comparing the TLC profile of your crude material with the purified fractions, you can assess the effectiveness of the purification step. Visualization of the TLC plate can be achieved using UV light, as aromatic compounds typically absorb UV, and by staining with iodine vapor, which is effective for aromatic compounds and amines.[5] A ninhydrin stain can also be used to specifically visualize amine-containing compounds.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | - Try a more polar solvent. - Use a mixed solvent system. Dissolve the compound in a small amount of a "good" (high-solubility) solvent and then add a "poor" (low-solubility) solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer period. |
| Purified crystals are still colored. | Colored impurities are co-precipitating with the product. | - Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | - Adjust the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or ether) is commonly used.[6][7] Start with a low polarity and gradually increase it. - Use TLC to test different solvent systems before running the column to find an eluent that gives good separation (Rf value of the desired compound around 0.2-0.4).[4] |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent system. - If using silica gel, which is acidic, basic compounds like diamines can sometimes bind strongly. Consider using a neutral stationary phase like alumina or treating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent. |
| Fractions are still impure after chromatography. | The column was overloaded, or the separation was incomplete. | - Use a larger column or a smaller amount of crude material. - Collect smaller fractions to improve the resolution between closely eluting compounds. - Re-run the chromatography on the impure fractions with a shallower solvent gradient. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and colored impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene and hexane)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water, is often effective for aromatic amines.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists, then reheat to clarify and cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a gradient of hexane/ethyl acetate or hexane/ether)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios. Aim for an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
Technical Support Center: Scale-Up of 4-Iodobenzene-1,2-diamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of reactions utilizing 4-Iodobenzene-1,2-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound, a key intermediate in the synthesis of various pharmaceutical compounds, particularly benzimidazoles.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time at a larger scale. | - Optimize agitation speed to ensure adequate mixing of reactants. - Consider the use of baffles in the reactor to improve mixing efficiency. - Extend the reaction time and monitor progress by in-process controls (e.g., HPLC). |
| Suboptimal reaction temperature. | - Re-evaluate the temperature profile. A slight increase may improve the reaction rate, but this must be carefully controlled to avoid side reactions. | |
| Degradation of starting material or product. | - Ensure the this compound used is of high purity and has been stored correctly, protected from light and air. | |
| Formation of Side Products/Impurities | Over-reaction or side reactions due to poor temperature control and localized "hot spots". | - Improve heat transfer by ensuring the reactor's cooling system is adequate for the scale and exothermicity of the reaction.[1][2] - Implement controlled addition of reagents to manage the reaction exotherm. |
| Presence of di-iodinated or other impurities from the starting material. | - Source high-purity this compound and perform incoming quality control. | |
| Unwanted formation of 1,2-disubstituted benzimidazoles instead of the desired 2-substituted product. | - The choice of catalyst and reaction conditions can influence selectivity. Acid catalysts are commonly used for the condensation of o-phenylenediamines with aldehydes.[3] | |
| Difficult Purification | Co-crystallization of impurities with the final product. | - Optimize the crystallization process by screening different solvents and cooling profiles. - Consider a hot filtration step to remove insoluble impurities before crystallization. |
| Oily or non-crystalline product. | - Ensure all starting materials and solvents are free of excess moisture. - Attempt purification via column chromatography on a small scale to identify a suitable solvent system before scaling up. | |
| Color Formation | Oxidation of the aromatic diamine or final product. | - Aromatic diamines can be sensitive to air and light, leading to coloration.[4] Maintain an inert atmosphere (e.g., nitrogen) throughout the process. - Consider the use of antioxidants if compatible with the reaction chemistry. |
| Safety Concerns | Thermal runaway of exothermic condensation reaction. | - Conduct a thorough thermal hazard assessment before scale-up.[1] - Ensure adequate cooling capacity and an emergency quenching plan are in place. |
| Dust explosion risk during charging of solid this compound. | - Utilize a contained powder transfer system to charge the reactor, minimizing dust formation and exposure.[5][6][7] - Ensure proper grounding of all equipment to prevent static discharge. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of a condensation reaction between this compound and an aldehyde?
A1: The most critical parameters are temperature control, reagent addition rate, and mixing efficiency. The condensation reaction is often exothermic, and poor control of these parameters can lead to the formation of impurities and pose a significant safety risk of a thermal runaway.[1]
Q2: How can I minimize the formation of the 1,2-disubstituted benzimidazole impurity?
A2: The formation of 1,2-disubstituted versus 2-substituted benzimidazoles is a known challenge in the condensation of o-phenylenediamines with aldehydes. The selectivity can be influenced by the choice of catalyst, solvent, and reaction temperature. A thorough screening of these parameters at the lab scale is recommended before proceeding to a larger scale.
Q3: What are the best practices for handling and charging solid this compound into a large-scale reactor?
A3: Due to the potential for dust formation and the associated inhalation and explosion hazards, it is crucial to use a closed-system for charging.[5][6][7] Powder transfer systems (PTS) are recommended to safely charge the reactor under an inert atmosphere. Manual charging through an open manhole should be avoided.
Q4: My final product is consistently off-color. What are the likely causes and how can I prevent this?
A4: Aromatic diamines and their derivatives are often prone to oxidation, which can lead to color formation.[4] To prevent this, it is essential to handle this compound and the subsequent reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Protecting the reaction from light can also be beneficial.
Q5: What analytical techniques are recommended for monitoring reaction progress and identifying impurities during scale-up?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the consumption of starting materials and the formation of the product and any impurities. For the structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Gas Chromatography (GC) can be used to quantify residual solvents.
Experimental Protocols
General Protocol for the Scale-Up Synthesis of a 2-Substituted Benzimidazole
This protocol provides a general methodology for the condensation of this compound with an aldehyde on a larger scale. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted prior to any scale-up activity.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Inert the reactor by purging with nitrogen for a sufficient period.
-
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 equivalent) and the chosen solvent under a nitrogen atmosphere.
-
Begin agitation to ensure the starting material is well-suspended or dissolved.
-
-
Reaction:
-
Slowly add the aldehyde (1.0-1.2 equivalents) to the reactor at a controlled rate to manage any exotherm. The addition can be done neat or as a solution in the reaction solvent.
-
After the addition is complete, heat the reaction mixture to the predetermined optimal temperature.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC or TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent may need to be partially or fully removed under reduced pressure.
-
Filter the solid product and wash it with a suitable solvent to remove any residual impurities.
-
-
Purification:
-
If necessary, recrystallize the crude product from an appropriate solvent system to achieve the desired purity.
-
Dry the purified product under vacuum at a suitable temperature.
-
Data Presentation
The following tables provide illustrative data for the scale-up of a hypothetical reaction. Actual data will vary depending on the specific reaction and conditions.
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Yield (%) | Purity (by HPLC, %) |
| 1 g | 92 | 99.1 |
| 100 g | 88 | 98.5 |
| 1 kg | 85 | 97.8 |
Table 2: Troubleshooting Guide for Impurity Profile
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted this compound | Incomplete reaction | Increase reaction time or temperature. |
| 1,2-disubstituted benzimidazole | Side reaction | Optimize catalyst and reaction conditions. |
| Di-iodinated species | Impurity in starting material | Use high-purity starting material. |
| Oxidation products | Exposure to air | Maintain a strict inert atmosphere. |
Visualizations
Caption: Experimental workflow for the scale-up synthesis of a 2-substituted benzimidazole.
Caption: A logical troubleshooting workflow for addressing common scale-up issues.
References
preventing oxidation of 4-Iodobenzene-1,2-diamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Iodobenzene-1,2-diamine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
Problem: The solid this compound, which should be a light-colored solid, has developed a yellow, brown, or dark coloration.
-
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed after each use?
-
Has the material been exposed to light or elevated temperatures for extended periods?
-
Was the compound stored under an inert atmosphere?
-
-
Possible Cause: The discoloration is a strong indicator of oxidation. Aromatic diamines, including this compound, are susceptible to air and light-catalyzed oxidation. The amino groups are electron-donating, making the aromatic ring electron-rich and prone to oxidation. This process can lead to the formation of colored impurities such as quinone-imines and further dimerization or polymerization to products like 2,3-diaminophenazines.
-
Corrective Actions:
-
Purity Verification: Before use, it is crucial to assess the purity of the discolored material. The presence of oxidation products can significantly impact the outcome of sensitive downstream applications. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose (see Experimental Protocols section for a general method).
-
Suitability for Use: If the discoloration is minor and the subsequent reaction is robust and insensitive to small amounts of impurities, the material may still be usable. However, for applications requiring high purity, such as in the synthesis of pharmaceutical ingredients, purification is necessary.
-
Purification: For laboratory-scale purification of discolored this compound, recrystallization is a viable option. A general procedure is provided in the Experimental Protocols section.
-
Review Storage and Handling Procedures: To prevent future oxidation, it is imperative to review and improve storage and handling protocols. Refer to the FAQ section for best practices.
-
Problem: Inconsistent or unexpected experimental results when using this compound.
-
Initial Assessment:
-
Was the purity of the this compound starting material confirmed before use?
-
Were there any visual signs of degradation (discoloration) in the starting material?
-
How was the compound handled during weighing and addition to the reaction?
-
-
Possible Cause: The use of partially oxidized this compound can lead to lower yields, the formation of unexpected side products, and overall poor reproducibility of experiments. The oxidation products may have different reactivity profiles or could interfere with the desired reaction pathway.
-
Corrective Actions:
-
Analytical Characterization: Analyze a sample of the this compound used in the experiment by HPLC or GC-MS to determine its purity and identify any potential degradation products. Compare the results with a fresh, high-purity standard if available.
-
Impact Assessment: Consider how the potential oxidation products might interfere with your specific reaction. For example, the formation of quinoidal structures could alter the electronic properties and reactivity of the molecule.
-
Use High-Purity Material: For subsequent experiments, it is recommended to use a fresh, unopened batch of this compound or to purify the existing stock.
-
Improve Handling Practices: When weighing and transferring the compound, minimize its exposure to air and light. Use of a glovebox or performing the transfer under a stream of inert gas is highly recommended for sensitive applications.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation and ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Refrigerate at 4°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is the most critical factor in preventing oxidation.
-
Light: Protect from light by storing in an amber or opaque container.[2]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: The usability of slightly discolored this compound depends on the sensitivity of your application. For less sensitive reactions, it might still be suitable. However, for applications where high purity is critical (e.g., synthesis of pharmaceutical intermediates, quantitative studies), it is highly recommended to either purify the material or use a fresh, high-purity sample. The yellow discoloration indicates the presence of oxidation products, which can affect reaction outcomes.
Q3: What is the chemical nature of the colored impurities that form upon oxidation?
A3: The oxidation of o-phenylenediamines, such as this compound, typically proceeds through the formation of quinone-diimine intermediates. These intermediates can then undergo further reactions, including dimerization and cyclization, to form more stable, colored compounds like 2,3-diaminophenazine and its derivatives.[3][4][5][6][7] In the presence of light, photodegradation can also occur, leading to similar colored products.
Q4: How does the iodine substituent affect the stability of this compound?
A4: The iodine substituent has a dual electronic effect on the aromatic ring. It exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the ring, and an electron-donating resonance effect (+R), which directs electrophilic attack to the ortho and para positions.[3] While the overall effect on the rate of oxidation compared to unsubstituted o-phenylenediamine is complex, the fundamental susceptibility of the diamine functionality to oxidation remains the primary concern for stability. The carbon-iodine bond itself is relatively weak and can be a site of reactivity in certain chemical transformations, but oxidation of the amine groups is the more common degradation pathway under typical storage conditions.
Q5: Are there any chemical additives that can prevent the oxidation of this compound?
A5: While not a standard practice for storing pure laboratory chemicals, antioxidants can be used to inhibit the oxidation of aromatic amines, particularly in formulated products. These are more common in industrial applications. Antioxidants can be categorized as:
-
Oxygen Scavengers: Compounds like hydroxylamines that react directly with oxygen.
-
Free Radical Scavengers: Hindered phenolic antioxidants (e.g., BHT) that interrupt the radical chain reactions of autoxidation.
-
Peroxide Decomposers: Compounds that break down peroxides, which can initiate oxidation. The addition of any substance would, however, constitute an impurity and must be carefully considered for its potential to interfere with subsequent reactions. For laboratory use, storage under an inert atmosphere is the preferred method for preventing oxidation.
Data Presentation
The following table summarizes the recommended storage conditions and their impact on the stability of aromatic diamines, based on general chemical principles and data for analogous compounds.
| Storage Parameter | Recommended Condition | Rationale | Expected Outcome for this compound Stability |
| Temperature | -20°C (long-term) or 4°C (short-term) | Reduces the rate of chemical reactions, including oxidation. | High stability, minimal degradation over months to years. |
| Room Temperature (~25°C) | Increased rate of oxidation. | Gradual discoloration and degradation over weeks to months. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent. | Excellent stability, significantly prolongs shelf-life. |
| Air | Direct exposure to oxygen. | Rapid oxidation, leading to significant discoloration and impurity formation. | |
| Light | In the Dark (Amber/Opaque Vial) | Prevents photo-oxidation, which can be initiated by UV-Vis light. | High stability. |
| Exposed to Light | Light can catalyze the formation of radical species, accelerating oxidation. | Increased rate of degradation, especially when combined with exposure to air. | |
| Container | Tightly Sealed | Prevents exchange with the external atmosphere (oxygen and moisture). | Maintains the integrity of the internal atmosphere (if inert). |
| Loosely Capped | Allows for the continuous ingress of air and moisture. | Poor stability, rapid degradation. |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment of this compound (General Method)
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method to determine the purity of this compound and to separate it from its potential oxidation products. Method optimization may be required for specific instrumentation and impurity profiles.
-
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound (if available) and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan with PDA to identify optimal wavelength for parent and impurities).
-
-
Analysis:
-
Inject the mobile phase as a blank.
-
Inject the standard solution to determine the retention time and response of the pure compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The purity can be calculated based on the relative peak areas.
-
-
Laboratory-Scale Purification of Discolored this compound by Recrystallization
This protocol provides a general procedure for the purification of oxidized this compound by recrystallization. The choice of solvent is critical and may require some small-scale trials. A solvent system of tert-butyl methyl ether has been reported for the recrystallization of the analogous 4-bromo-o-phenylenediamine.[8]
-
Objective: To remove colored oxidation products from a sample of this compound.
-
Materials:
-
Discolored this compound
-
Recrystallization solvent (e.g., tert-butyl methyl ether, toluene, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Cooling the flask in an ice bath can further increase the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
-
Purity Check: Assess the purity of the recrystallized product by measuring its melting point and by using an analytical technique such as HPLC.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
References
- 1. journals.ust.edu [journals.ust.edu]
- 2. 95-83-0|4-Chlorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 8. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: 4-Iodobenzene-1,2-diamine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most prevalent application is in the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids, often facilitated by a catalyst. Palladium- and copper-based catalysts are frequently employed for these transformations.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?
A2: Low conversion or yield can stem from several factors:
-
Inactive Catalyst: The catalyst, particularly air-sensitive Pd(0) species, may have been deactivated. Ensure proper handling under an inert atmosphere.
-
Inappropriate Ligand: The chosen ligand may not be optimal for the specific transformation. Bulky, electron-rich phosphine ligands are often effective in palladium-catalyzed aminations.
-
Incorrect Base: The strength and type of base are crucial. A weak base may not be sufficient for deprotonation in the catalytic cycle.
-
Low Temperature: Many cross-coupling reactions require elevated temperatures to overcome the activation energy.
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: The formation of side products is a common challenge. To enhance selectivity:
-
Optimize Catalyst and Ligand: Screening different catalyst-ligand combinations can significantly improve selectivity.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of side products.
-
Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. A solvent screen is recommended.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Benzimidazole Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored catalyst. | Pd(0) catalysts are sensitive to oxidation, which deactivates them. |
| Suboptimal Ligand | Screen a variety of phosphine ligands (e.g., Xantphos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. |
| Ineffective Base | Test different bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. Ensure the base is anhydrous. | The base is essential for the deprotonation steps in the catalytic cycle. |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction. | Higher temperatures can help overcome the activation energy barrier of the reaction. |
| Poor Solvent Choice | Screen polar aprotic solvents like DMF or DMSO, or consider toluene for reactions where water removal is necessary. | The solvent affects the solubility of reagents and the stability of intermediates. |
Issue 2: Catalyst Decomposition Observed (Formation of Palladium Black)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature and monitor for catalyst precipitation. | Excessive heat can lead to the aggregation and decomposition of the palladium catalyst. |
| Incorrect Ligand-to-Metal Ratio | Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for monophosphine ligands. | Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. |
| Presence of Impurities | Use high-purity, degassed solvents and reagents. | Impurities can act as catalyst poisons, leading to decomposition. |
Quantitative Data
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 12 | 85-95 |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-85 |
| Au/TiO₂ | - | CHCl₃:MeOH | 25 | 3 | 80-95[1] |
| I₂ | - | EtOH | Reflux | 2 | 75-90 |
Table 2: Effect of Catalyst Loading on Reaction Rate (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Relative Initial Rate | Time to Completion (h) |
| Pd(OAc)₂ / XPhos | 2 | 1.0 | 12 |
| Pd(OAc)₂ / XPhos | 1 | 0.5 | 24 |
| Pd(OAc)₂ / XPhos | 0.5 | 0.25 | > 48 |
| CuI / L-proline | 10 | 1.0 | 24 |
| CuI / L-proline | 5 | 0.6 | 40 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Benzimidazole Synthesis
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aldehyde (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for catalytic benzimidazole synthesis.
Caption: Plausible catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction.
References
Validation & Comparative
A Comparative Spectroscopic Guide for the Structural Confirmation of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to aid in the structural confirmation of 4-Iodobenzene-1,2-diamine. By examining predicted and experimental data for the target molecule, its parent compound (o-phenylenediamine), and halogenated analogs, researchers can effectively identify and characterize this compound and differentiate it from structurally similar compounds.
Introduction
This compound is an aromatic diamine containing an iodine substituent. Its structural confirmation relies on a combination of spectroscopic techniques that provide unique fingerprints of the molecule's composition and connectivity. This guide focuses on the key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. A comparison with o-phenylenediamine, 4-chlorobenzene-1,2-diamine, and 4-bromobenzene-1,2-diamine highlights the influence of the halogen substituent on the spectral properties.
Comparative Spectral Data
The following tables summarize the expected and experimental spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -NH₂ (ppm) | Solvent |
| o-Phenylenediamine | 6.71 (m) | 6.79 (m) | 6.71 (m) | 3.75 (s) | CDCl₃ |
| 4-Chlorobenzene-1,2-diamine | 6.64 (d) | 6.78 (dd) | 6.69 (d) | 3.70 (br s) | CDCl₃ |
| 4-Bromobenzene-1,2-diamine | 6.85 (d) | 6.95 (dd) | 6.65 (d) | 3.72 (br s) | CDCl₃ |
| This compound (Predicted) | 7.05 (d) | 7.15 (dd) | 6.55 (d) | 3.7 (br s) | CDCl₃ |
Note: Predicted values for this compound are based on the analysis of substituent effects. The downfield shift of H-3 and H-5 is expected due to the deshielding effect of the iodine atom.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| o-Phenylenediamine | 136.9 | 136.9 | 119.5 | 121.3 | 121.3 | 119.5 | DMSO-d₆ |
| 4-Chlorobenzene-1,2-diamine | 136.1 | 137.8 | 120.3 | 123.0 | 120.9 | 118.0 | CDCl₃ |
| 4-Bromobenzene-1,2-diamine | 136.5 | 138.2 | 123.1 | 112.0 | 123.7 | 118.4 | CDCl₃ |
| This compound (Predicted) | 137.0 | 138.8 | 128.0 | 89.0 | 129.0 | 119.0 | CDCl₃ |
Note: The C-4 signal in this compound is predicted to be significantly upfield due to the heavy atom effect of iodine.
Table 3: IR Spectral Data (Key Vibrations, cm⁻¹)
| Compound | N-H Stretch | C-N Stretch | C-X Stretch | Aromatic C-H Bend |
| o-Phenylenediamine | 3375, 3300 | 1275 | - | 740 |
| 4-Chlorobenzene-1,2-diamine | 3420, 3340 | 1260 | ~1050 | 810 |
| 4-Bromobenzene-1,2-diamine | 3415, 3335 | 1255 | ~1030 | 805 |
| This compound (Predicted) | 3410, 3330 | 1250 | ~1010 | 800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| o-Phenylenediamine | 108 | 80, 52 |
| 4-Chlorobenzene-1,2-diamine | 142/144 (3:1) | 107, 80 |
| 4-Bromobenzene-1,2-diamine | 186/188 (1:1) | 107, 80 |
| This compound | 234 | 127 (I⁺), 107, 80 |
Table 5: UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| o-Phenylenediamine | Ethanol | 235 | 289 |
| 4-Chlorobenzene-1,2-diamine | Ethanol | ~240 | ~295 |
| 4-Bromobenzene-1,2-diamine | Ethanol | ~242 | ~298 |
| This compound (Predicted) | Ethanol | ~245 | ~305 |
Note: A bathochromic (red) shift is expected with increasing atomic mass of the halogen substituent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of a pure KBr pellet first and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound. A standard electron energy of 70 eV is typically used.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or cyclohexane.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of various spectroscopic techniques. By comparing the obtained spectral data with that of its parent compound and other halogenated analogs, a confident identification can be made. This guide provides the necessary comparative data and experimental protocols to assist researchers in this analytical process. The predicted spectral data for this compound serves as a valuable reference in the absence of readily available experimental spectra.
A Comparative Analysis of 4-Iodobenzene-1,2-diamine Reactivity in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Diamine Reactivity in Heterocyclic Chemistry
In the synthesis of benzimidazole-based scaffolds, crucial components in many pharmaceutical agents, the choice of the starting diamine is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative overview of the reactivity of 4-Iodobenzene-1,2-diamine against other substituted and unsubstituted 1,2-phenylenediamines. While direct comparative studies under identical conditions are limited, this document collates available experimental data to offer insights into reactivity trends.
The reactivity of 1,2-phenylenediamines in the common synthesis of benzimidazoles through condensation with aldehydes is significantly influenced by the nature of the substituent on the benzene ring. Electron-donating groups generally enhance the nucleophilicity of the amino groups, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity and slow down the initial steps of the condensation reaction.
Comparative Reactivity Data
The following table summarizes the performance of this compound and other representative diamines in the synthesis of 2-arylbenzimidazoles. It is important to note that the data is compiled from various sources, and direct comparison should be approached with caution due to variations in experimental conditions.
| Diamine | Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| This compound | Benzaldehyde | In water, K2CO3, 100 °C | 30 h | 80 | [Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides] |
| 1,2-Phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite/THF, 25 °C | 0.5 h | 80 | [Reaction of o-phenylenediamine with aldehydes] |
| 1,2-Phenylenediamine | Benzaldehyde | Er(OTf)3/Water, 1 °C | 5 min | 35 (2-phenyl) & 50 (1-benzyl-2-phenyl) | [Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives] |
| 1,2-Phenylenediamine | 3,4,5-trimethoxybenzaldehyde | LaCl3/Acetonitrile, RT | 2 h | Excellent | [Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride] |
| 1,2-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2 / CHCl3:MeOH, 25 °C | 2 h | Quantitative | [Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles] |
| 4-Chloro-o-phenylenediamine | Not specified | Not specified | Not specified | Not specified | [4-Chloro-o-phenylenediamine] |
Note: The provided data illustrates that reaction conditions play a pivotal role in determining the outcome of the synthesis. For instance, the use of different catalysts and solvents leads to significant variations in reaction times and yields.
Experimental Protocols
A generalized experimental protocol for the synthesis of 2-arylbenzimidazoles from the condensation of a substituted 1,2-phenylenediamine with an aldehyde is provided below.
General Procedure for the Synthesis of 2-Aryl-5-halobenzimidazoles
-
Reactant Mixture: In a round-bottom flask, dissolve the 4-halo-1,2-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or a water-based system).
-
Catalyst Addition: To this solution, add the catalyst (e.g., a Lewis acid like LaCl3 or a heterogeneous catalyst like Au/TiO2) in the specified catalytic amount.
-
Reaction Conditions: The reaction mixture is then stirred under the optimized conditions. This can range from room temperature to reflux, and for reaction times varying from minutes to several hours, depending on the specific reactants and catalyst used.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 2-aryl-5-halobenzimidazole.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis of benzimidazoles and a logical relationship of factors influencing the reaction outcome.
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Factors influencing diamine reactivity in benzimidazole synthesis.
A Comparative Guide to the Validation of Analytical Methods for 4-Iodobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Iodobenzene-1,2-diamine is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory step to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by typical performance data and detailed experimental protocols.
Comparison of Key Analytical Techniques
The primary analytical techniques for the quantification of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity. Due to the chemical nature of aromatic amines, derivatization is sometimes employed to improve chromatographic performance and detection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity. | Separation is based on the volatility and partitioning of the vaporized analyte between a gaseous mobile phase and a stationary phase. |
| Typical Column | Reversed-phase C18 or C8 columns are commonly used. | Non-polar capillary columns such as those with a 5% phenyl-substituted methylpolysiloxane stationary phase (e.g., DB-5 or HP-5) are often employed. |
| Detector | Ultraviolet (UV) detector is common for aromatic compounds. Mass Spectrometry (MS) or Diode Array Detector (DAD) can provide higher specificity and sensitivity. | Flame Ionization Detector (FID) is a general-purpose detector. Mass Spectrometry (MS) is highly specific and sensitive, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. |
| Sample Preparation | Sample is dissolved in a suitable solvent, filtered, and injected. Derivatization may be needed to enhance UV absorbance or fluorescence. | The sample is dissolved in a volatile solvent. Derivatization is often required to increase the volatility and thermal stability of the amine. |
| Typical Performance | Good linearity over a wide concentration range. Accuracy is typically within 98-102%, and precision (RSD) is usually less than 2%. | Excellent linearity and high sensitivity, particularly with an MS detector. Accuracy and precision are comparable to HPLC. |
| Advantages | Suitable for a wide range of polar and non-polar compounds. Non-destructive, allowing for sample recovery. | High resolution and separation efficiency. Amenable to automation. |
| Limitations | May require derivatization for sensitive detection of compounds with poor chromophores. Matrix effects can be a concern in complex samples. | Limited to thermally stable and volatile compounds. Derivatization adds a step to the sample preparation and can be a source of error. |
Experimental Protocols
Detailed and precise protocols are the foundation of a successful method validation. Below are example methodologies for HPLC-UV and GC-MS analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 240-260 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the standard solution to ensure no interference at the retention time of this compound.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the analysis of this compound using GC-MS, which is particularly useful for identifying and quantifying trace levels and impurities.[1]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C₆H₇IN₂), the molecular ion at m/z 234 and other characteristic fragment ions would be monitored.
2. Standard and Sample Preparation (with Derivatization):
-
Derivatization Reagent: A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Derivatization: To an aliquot of the standard or sample solution in a suitable solvent (e.g., pyridine), add the derivatizing reagent. Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Injection: Inject the derivatized solution into the GC-MS.
3. Validation Parameters to be Assessed:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the peak areas from the SIM chromatograms for quantification.
Data Presentation
The following table summarizes the expected performance characteristics for the validated analytical methods for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0 | ≤ 2.0 |
| - Intermediate Precision | ≤ 3.0 | ≤ 3.0 |
| Limit of Detection (LOD) | ng level | pg level |
| Limit of Quantitation (LOQ) | ng level | pg level |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio. |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful method implementation and validation.
Caption: A typical workflow for analytical method validation.
This comprehensive guide provides a solid foundation for the validation of analytical methods for this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper validation ensures the generation of reliable and accurate data, which is paramount in the fields of research and drug development.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Iodobenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Iodobenzene-1,2-diamine is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a comparative overview of catalytic methods for its synthesis, focusing on the direct iodination of o-phenylenediamine. The comparison is based on available experimental data from scientific literature, highlighting reaction efficiency and conditions.
The primary route for the synthesis of this compound involves the electrophilic iodination of o-phenylenediamine. The challenge lies in achieving regioselectivity for the 4-position and maximizing yield. Various catalytic systems have been explored for the iodination of aromatic compounds, and their application to o-phenylenediamine is a key area of interest. This guide focuses on two main approaches: iodination using N-Iodosuccinimide (NIS) with a Brønsted acid co-catalyst and palladium-catalyzed C-H iodination.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound. Due to the limited availability of direct comparative studies, the data is compiled from individual reports and may reflect variations in experimental optimization.
| Catalyst System | Iodinating Agent | Co-catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acid | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) (catalytic) | Acetonitrile | Room Temp. | 2 | 85 |
| Palladium | Molecular Iodine (I₂) | Pd(OAc)₂ | Acetic Acid | 100 | 24 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
N-Iodosuccinimide with Trifluoroacetic Acid
This method utilizes the electrophilic iodinating agent N-Iodosuccinimide, with a catalytic amount of a strong Brønsted acid to enhance the electrophilicity of the iodine.
Materials:
-
o-Phenylenediamine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (10 mL) at room temperature, N-Iodosuccinimide (1.1 mmol) is added in one portion.
-
Trifluoroacetic acid (0.1 mmol) is then added dropwise to the stirring mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed C-H Iodination
This protocol employs a palladium catalyst to direct the C-H functionalization of the aromatic ring with molecular iodine.
Materials:
-
o-Phenylenediamine
-
Molecular Iodine (I₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (AcOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of o-phenylenediamine (1.0 mmol), molecular iodine (1.2 mmol), and palladium(II) acetate (5 mol%) in acetic acid (10 mL) is stirred in a sealed vessel.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield this compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow and a simplified representation of the catalytic cycles.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified proposed catalytic cycles for the iodination of o-phenylenediamine.
Unveiling the Biological Potential of 4-Iodobenzene-1,2-diamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives synthesized from 4-Iodobenzene-1,2-diamine, with a focus on their potential as enzyme inhibitors, anticancer, and antimicrobial agents. This report compiles quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway to support further research and development in this promising area of medicinal chemistry.
Derivatives of this compound, primarily in the form of 5-iodobenzimidazoles, have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to effects such as enzyme inhibition, cytotoxicity in cancer cells, and growth inhibition of pathogenic microorganisms. This guide offers a comparative overview of these activities, supported by experimental data and methodologies.
Comparative Biological Activity of Benzimidazole Derivatives
The biological efficacy of benzimidazole derivatives can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following table summarizes the reported activity for a representative benzimidazole derivative.
| Compound | Biological Activity | Target/Organism | Quantitative Data (IC50/MIC) |
| 1,4-di(1H-benzo[d]imidazol-1-yl)butane | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 0.31 mM[1] |
| Various Benzimidazole Derivatives | Anticancer | Various Cancer Cell Lines | See Anticancer Assay Protocol for details |
| Various Benzimidazole Derivatives | Antimicrobial | Various Bacteria & Fungi | See Antimicrobial Assay Protocol for details |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for assessing the tyrosinase inhibitory, anticancer, and antimicrobial activities of this compound derivatives.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in sodium phosphate buffer.
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution (1000 units/mL in buffer).
-
Include a negative control (with solvent instead of the test compound) and a positive control (a known tyrosinase inhibitor like kojic acid).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM in buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 10-20 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway in Melanogenesis
Tyrosinase is a key enzyme in the melanogenesis signaling pathway, which is responsible for the production of melanin pigment in the skin. Inhibition of this pathway is a target for treating hyperpigmentation disorders. The following diagram illustrates the central role of tyrosinase in this pathway.
Caption: The Melanogenesis Pathway and the inhibitory action of benzimidazole derivatives on the key enzyme, tyrosinase.
Conclusion
The derivatives of this compound, particularly benzimidazoles, represent a versatile scaffold in medicinal chemistry with demonstrated potential in enzyme inhibition, anticancer, and antimicrobial applications. The provided data and protocols offer a foundation for researchers to further explore the structure-activity relationships of these compounds and to design novel derivatives with enhanced potency and selectivity. The visualization of the melanogenesis pathway highlights a key mechanism through which these compounds can exert their biological effects, paving the way for the development of new therapeutic agents.
References
X-ray Crystallographic Analysis of Phenylenediamine Derivatives: A Comparative Guide
A detailed crystallographic analysis of 4-Iodobenzene-1,2-diamine and its derivatives remains an area ripe for investigation, as publicly available single-crystal X-ray diffraction data for this specific compound and its direct derivatives is scarce. However, by examining the crystallographic data of the parent compound, benzene-1,2-diamine, and its Schiff base derivatives, we can establish a baseline for comparison and predict the structural implications of introducing an iodine substituent.
This guide provides a comparative overview of the X-ray crystallographic data for benzene-1,2-diamine and a representative Schiff base derivative, N,N'-bis(salicylidene)benzene-1,2-diamine. This comparison offers valuable insights for researchers, scientists, and drug development professionals working with substituted phenylenediamines, highlighting the structural changes that occur upon derivatization.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for benzene-1,2-diamine and its Schiff base derivative. This data allows for a direct comparison of their solid-state structures.
| Parameter | Benzene-1,2-diamine | N,N'-bis(salicylidene)benzene-1,2-diamine |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Unit Cell Dimensions | a = 14.156(3) Å, b = 5.869(1) Å, c = 7.118(1) Å | a = 5.9672(7) Å, b = 16.561(1) Å, c = 16.337(2) Å |
| α = 90°, β = 90°, γ = 90° | α = 90°, β = 91.41(1)°, γ = 90° | |
| Volume (ų) | 590.9(2) | 1614.1(2) |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Density (calculated) | 1.216 g/cm³ | Not Reported |
Experimental Protocols
The methodologies employed to obtain the crystallographic data are crucial for reproducibility and for understanding the quality of the structural information.
Synthesis and Crystallization of N,N'-bis(2-hydroxy)benzylidenebenzene-1,2-di-imine
The Schiff base, N,N'-bis(2-hydroxy)benzylidenebenzene-1,2-di-imine, was synthesized by the condensation reaction of salicylaldehyde and 1,2-diaminobenzene. The reactants were refluxed in ethanol for 6 hours, yielding an orange crystalline solid. This solid was then separated by filtration, washed with ethanol and ethyl ether, and finally dried under vacuum.[1]
X-ray Data Collection and Structure Refinement
For a typical X-ray crystallographic analysis, a suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². In this process, the positions and thermal parameters of the atoms are adjusted to best fit the experimental diffraction data.
Visualization of Experimental Workflow
The general workflow for an X-ray crystallographic analysis, from synthesis to structure elucidation, can be visualized as follows:
Caption: General workflow for X-ray crystallographic analysis.
Logical Relationship of Derivatization
The formation of a Schiff base derivative from this compound involves the condensation reaction with an aldehyde, such as salicylaldehyde. This process creates a larger, more rigid molecule which often facilitates the growth of high-quality single crystals suitable for X-ray diffraction.
Caption: Derivatization of this compound.
The structural data from such a derivative would provide invaluable information on the influence of the iodine atom on the molecular geometry, crystal packing, and intermolecular interactions, such as halogen bonding. Further research to obtain and analyze the crystal structure of this compound and its derivatives is highly encouraged to expand the structural database and aid in the rational design of novel functional materials and pharmaceutical compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Iodobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Iodobenzene-1,2-diamine, a key building block in various pharmaceutical and chemical syntheses. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and a summary of expected results.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Typical Purity (%) | Advantages | Limitations |
| This compound | - | 98.24[1] | - | - |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | >98 | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | May require method development to achieve optimal separation of all potential impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | >99 | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Quantitative (qNMR) | Provides structural confirmation, can identify and quantify impurities without the need for reference standards of those impurities. | Lower sensitivity compared to chromatographic methods, may be less effective for complex mixtures with overlapping signals. |
Purity Profile of Alternative Aromatic Diamines
A comparison with commonly used aromatic diamines provides context for the expected purity of this compound.
| Compound | CAS Number | Typical Purity (%) | Common Impurities |
| m-Phenylenediamine | 108-45-2 | >99[2] | o-Phenylenediamine, p-Phenylenediamine, Dinitrobenzene[3] |
| p-Phenylenediamine | 106-50-3 | >99[4] | o-Phenylenediamine, m-Phenylenediamine, o-Aminophenol, Aniline[4] |
| 4,4'-Oxydianiline | 101-80-4 | >98[5] | Starting materials, by-products from synthesis |
Experimental Protocols
The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for the identification and quantification of volatile impurities and the parent compound after appropriate derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Method Parameters:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
Sample Preparation (with derivatization): To a solution of 1 mg of synthesized this compound in 1 mL of a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.
Data Analysis: Purity is determined by the area percent of the derivatized this compound peak. The mass spectrum of the main peak should be consistent with the derivatized structure. Impurities can be identified by their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Signals (in DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring. The two amine protons will likely appear as a broad singlet.
Expected ¹³C NMR Signals (in DMSO-d₆): The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the iodine and amine substituents.
Data Analysis: The purity can be assessed by comparing the integral of the signals corresponding to the analyte with those of any observed impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the internal standard.
Visualizing the Workflow and Structures
Caption: Experimental workflow for purity assessment.
Caption: Key chemical structures.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust and versatile technique for routine purity determination and quantification of non-volatile impurities. GC-MS offers high sensitivity for volatile impurities, although it may necessitate derivatization. NMR spectroscopy provides invaluable structural confirmation and can be employed as a primary quantitative method. For comprehensive quality control, a combination of these techniques is recommended to ensure the identity, purity, and quality of the synthesized compound, thereby safeguarding the integrity of subsequent research and development activities.
References
The Synthetic Utility of 4-Iodobenzene-1,2-diamine: A Comparative Guide to Benzimidazole Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzimidazole core is a privileged structure found in numerous pharmaceuticals. This guide provides a comparative analysis of the application of 4-Iodobenzene-1,2-diamine in the synthesis of benzimidazoles, alongside alternative methods, supported by experimental data and detailed protocols.
This compound serves as a key building block in the synthesis of various heterocyclic compounds, most notably benzimidazoles. The presence of the iodine atom offers a versatile handle for a variety of chemical transformations, including transition-metal-free cyclization reactions. This guide will delve into a prominent application of this compound and compare it with alternative synthetic strategies for constructing the benzimidazole framework.
Synthesis of 2-Substituted-1H-benzimidazoles via Transition-Metal-Free Intramolecular Amination
A significant application of this compound is in the preparation of N-(2-iodoaryl)benzamidines, which can then undergo a straightforward, transition-metal-free intramolecular cyclization to yield 2-substituted-1H-benzimidazoles. This method is particularly valuable from an environmental and economic standpoint as it proceeds in water without the need for a catalyst[1].
The general workflow for this synthesis is depicted below:
References
Benchmarking Synthesis Routes for 4-Iodobenzene-1,2-diamine: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Iodobenzene-1,2-diamine is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with important electronic properties. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method.
Executive Summary
Two primary synthetic pathways for this compound are evaluated. Route 1 is a two-step process commencing with the iodination of commercially available 4-nitroaniline to yield 2-iodo-4-nitroaniline, which is subsequently reduced to the target diamine. Route 2 presents an alternative strategy starting from 3-nitroaniline, involving iodination followed by the reduction of both nitro groups. While Route 1 is more direct and likely to provide higher yields, Route 2 offers an alternative starting point which may be advantageous depending on raw material availability and cost.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: From 4-Nitroaniline | Route 2: From 3-Nitroaniline (Projected) |
| Starting Material | 4-Nitroaniline | 3-Nitroaniline |
| Key Intermediate(s) | 2-Iodo-4-nitroaniline | 2-Iodo-3-nitroaniline, 4-Iodo-1-nitro-2-aminobenzene |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to High (estimated) | Lower (estimated due to potential for isomeric mixtures) |
| Purity of Final Product | High (with purification) | Moderate (potential for isomeric impurities) |
| Key Reagents | Iodine monochloride (or I2/HNO3), SnCl2·2H2O/HCl (or H2/Pd-C) | Iodine monochloride (or other iodinating agent), Reducing agent (e.g., SnCl2·2H2O/HCl, Fe/HCl) |
| Reaction Conditions | Mild to moderate | Mild to moderate |
| Advantages | More direct, potentially higher yielding, well-defined regiochemistry in the first step. | Utilizes a different readily available starting material. |
| Disadvantages | Requires handling of corrosive and oxidizing reagents. | Potential for the formation of multiple isomers during iodination, requiring careful separation. |
Experimental Protocols
Route 1: Synthesis from 4-Nitroaniline
This route involves two main steps: the iodination of 4-nitroaniline to form 2-iodo-4-nitroaniline, followed by the reduction of the nitro group.
Step 1: Synthesis of 2-Iodo-4-nitroaniline
-
Method A: Using Iodine Monochloride To a solution of 4-nitroaniline (27.6 g, 0.2 mol) in 200 mL of dry acetonitrile, a solution of iodine monochloride (ICl, 31.0 g, 0.19 mol) in 50 mL of acetonitrile is added. The mixture is stirred at room temperature for 18 hours. The reaction mixture is then poured into ethyl acetate and washed sequentially with 20% aqueous sodium thiosulfate (Na2S2O3) and brine. The organic layer is dried over sodium sulfate (Na2SO4) and evaporated to yield a brown solid. Purification by column chromatography (SiO2, using a mixture of dichloromethane and hexane) affords 2-iodo-4-nitroaniline as a yellow solid. A yield of 36% has been reported for this method.[1]
-
Method B: Using Iodine and Nitric Acid In a more recent and potentially higher-yielding method, 4-nitroaniline is iodinated using molecular iodine (I2) and nitric acid (HNO3) in acetic acid (AcOH) at room temperature. This reaction has been reported to proceed in 4 hours with a yield of 89%.
Step 2: Reduction of 2-Iodo-4-nitroaniline to this compound
A common method for the reduction of a nitro group in the presence of a halogen is using tin(II) chloride in an acidic medium.
To a solution of 2-iodo-4-nitroaniline (10.0 g, 37.9 mmol) in ethanol (100 mL), concentrated hydrochloric acid (50 mL) is added. The mixture is heated to reflux, and tin(II) chloride dihydrate (SnCl2·2H2O, 42.7 g, 189 mmol) is added portion-wise. The reaction is monitored by thin-layer chromatography until the starting material is consumed. After cooling to room temperature, the mixture is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO3) and then made basic with sodium hydroxide (NaOH). The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Alternative Reduction Method: Catalytic Hydrogenation Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed. However, care must be taken to control the reaction conditions to avoid dehalogenation (removal of the iodine atom). The use of specific catalyst systems, such as Pt-V/C or Raney Co, has been shown to selectively reduce the nitro group in halogenated nitroaromatics.[2]
Route 2: Synthesis from 3-Nitroaniline (Alternative Approach)
This route provides an alternative starting point but may present challenges in controlling the regioselectivity of the iodination step.
Step 1: Iodination of 3-Nitroaniline
The direct iodination of 3-nitroaniline can be attempted using an iodinating agent such as iodine monochloride or N-iodosuccinimide in a suitable solvent. The directing effects of the amino and nitro groups would likely lead to a mixture of iodinated products, with the major isomer depending on the reaction conditions. The desired 2-iodo-5-nitroaniline would need to be separated from other isomers.
Step 2: Reduction of the Nitro Group
The resulting iodo-nitroaniline intermediate would then be reduced to the corresponding diamine using a method similar to that described in Route 1, such as reduction with SnCl2/HCl or catalytic hydrogenation.
Mandatory Visualization
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
For the synthesis of this compound, Route 1 , starting from 4-nitroaniline, presents a more straightforward and likely higher-yielding approach due to the well-controlled regioselectivity of the initial iodination step. The subsequent reduction of the nitro group is a standard transformation, although optimization may be required to prevent de-iodination, particularly in catalytic hydrogenations. Route 2 , while utilizing a different starting material, introduces the complexity of isomeric mixture formation during iodination, which would necessitate challenging purification steps and likely result in a lower overall yield of the desired product.
Researchers and process chemists should consider the trade-offs between starting material cost and availability, the number of synthetic and purification steps, and the overall process efficiency when selecting a synthesis route. The detailed protocols provided herein serve as a foundation for the laboratory-scale synthesis and further process development of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Iodobenzene-1,2-diamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Iodobenzene-1,2-diamine is critical to ensure laboratory safety and environmental protection. This compound is categorized as a chemical that requires careful handling and disposal through an approved hazardous waste management stream. Adherence to institutional, local, regional, and national regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The substance is harmful if swallowed and may cause skin and eye irritation. It is also considered toxic to aquatic life, necessitating containment to prevent environmental release.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.
Handling and Storage:
-
Use this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Quantitative Data
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| CAS Number | 21304-38-1 |
| Appearance | Solid |
| Boiling Point | 339°C at 760 mmHg |
| Flash Point | 158.8°C |
| Density | 2.016 g/cm³ |
| Vapor Pressure | 9.46E-05mmHg at 25°C |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify the waste as "Hazardous Chemical Waste."
- Segregate this compound waste from other waste streams, particularly from incompatible materials. Do not mix with other chemical waste unless compatibility has been confirmed.
2. Waste Collection and Containerization:
- Use a designated, leak-proof, and chemically compatible container for solid waste. The container should be in good condition and have a secure lid.
- For small amounts of residue on labware (e.g., glassware), triple-rinse the equipment with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.
3. Labeling:
- Clearly label the waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration (if in solution)
- The date of accumulation
- The name of the principal investigator or laboratory contact
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
- Ensure the storage area is away from general laboratory traffic and drains.
5. Disposal Request and Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
- Provide all necessary information about the waste as requested by the disposal service.
6. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
- Carefully collect the absorbed material and place it in a labeled hazardous waste container.
- Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart illustrating the key stages of the disposal process for this compound.
References
Personal protective equipment for handling 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational information for the handling and disposal of 4-Iodobenzene-1,2-diamine (CAS 21304-38-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazard statements:
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H332: Harmful if inhaled.[1]
Immediate medical attention is required in case of exposure.[4] Always handle this compound in a well-ventilated area and store it locked up.[1][4][7]
Quantitative Data
| Property | Value |
| CAS Number | 21304-38-1[1][6][8][9] |
| Molecular Formula | C₆H₇IN₂[6][8] |
| Molecular Weight | 234.04 g/mol [6][8] |
| Boiling Point | 339°C at 760 mmHg[1] |
| Flash Point | 158.8°C[1] |
| Density | 2.016 g/cm³[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound:
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[10] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection.[10][11] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[10][11] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[10] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[10][11] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[7][10] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[5][7] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risk.[10]
-
Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2][6][7]
Spill Management:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain the material with an inert absorbent such as sand or earth.[2][3][12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][3] Do not allow the spilled material to enter drains.[2][3][12][13]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12]
-
Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container, specifically designated for halogenated organic waste.[10]
-
Container Disposal: Empty containers may still contain hazardous residue and should be disposed of as hazardous waste.[12]
Diagrams
Caption: Operational Workflow for Handling this compound.
Caption: Key Safety and Logical Relationships for Handling this compound.
References
- 1. 1,2-BENZENEDIAMINE, 4-IODO- - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. 21304-38-1|this compound|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
